molecular formula C15H12O3 B031767 2-Oxo-3-(4-phenylphenyl)propanoic acid CAS No. 91853-46-2

2-Oxo-3-(4-phenylphenyl)propanoic acid

Cat. No.: B031767
CAS No.: 91853-46-2
M. Wt: 240.25 g/mol
InChI Key: YLSFJNHIOYAOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-(4-phenylphenyl)propanoic acid is a high-value β-keto acid derivative that serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a biphenyl moiety linked to a reactive 2-oxopropanoic acid chain, makes it a privileged scaffold for the design and synthesis of novel compounds. Researchers utilize this compound extensively in the development of enzyme inhibitors, particularly targeting dehydrogenases and other enzymes that interact with α-keto acid substrates. The biphenyl group provides a rigid, hydrophobic element that can be critical for binding to aromatic pockets in protein active sites, making this compound a valuable precursor for potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSFJNHIOYAOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91853-46-2
Record name 2-oxo-3-(4-phenylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxo-3-(4-phenylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-3-(4-phenylphenyl)propanoic acid, a significant alpha-keto acid in pharmaceutical sciences. Primarily recognized as a key impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Fenoprofen, this compound serves as a critical reference standard in drug quality control, manufacturing, and metabolic studies. This document details its chemical identifiers, physicochemical properties, synthesis pathways, analytical characterization methods, and its pivotal role in the context of drug development. The protocols and data presented herein are synthesized from authoritative sources to ensure technical accuracy and practical utility for professionals in the field.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical and biological research. 2-Oxo-3-(4-phenylphenyl)propanoic acid, also known as 4-biphenylpyruvic acid, is characterized by a biphenyl group attached to a pyruvic acid moiety.

Identifiers

A comprehensive list of identifiers is crucial for cross-referencing in databases and publications.

IdentifierValueSource
CAS Number 39978-40-0
IUPAC Name 2-oxo-3-[4-(phenyl)phenyl]propanoic acidN/A
Synonyms 4-Biphenylpyruvic acid, Fenoprofen Impurity O[1]
Molecular Formula C₁₅H₁₂O₃N/A
Molecular Weight 240.26 g/mol N/A
SMILES O=C(O)C(=O)Cc1ccc(cc1)c2ccccc2N/A
InChIKey QWBPFCDMWBHXSU-UHFFFAOYSA-NN/A
Physicochemical Properties

Understanding the physicochemical properties is essential for designing experimental protocols, including synthesis, purification, and formulation.

PropertyValueNotes
Physical State Solid (predicted)N/A
pKa 4.5 (related to Fenoprofen)The carboxylic acid moiety dictates its acidic nature.[2]
Solubility Soluble in organic solvents like DMSO, Methanol.Solubility in aqueous solutions is pH-dependent.[3]
Melting Point Not explicitly reported; related compounds melt >200°C.Phenylpyruvic acid has a melting point of 262-268°C.[4]

Role in Pharmaceutical Science: The Fenoprofen Connection

The primary significance of 2-Oxo-3-(4-phenylphenyl)propanoic acid stems from its relationship with Fenoprofen, a widely used NSAID for managing pain and inflammation.[5] Fenoprofen works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6][7]

This keto acid is relevant in two main contexts:

  • Metabolite: It is a product of the metabolic pathways of Fenoprofen in the body. The major urinary metabolites of Fenoprofen are its glucuronide conjugate and 4'-hydroxyfenoprofen glucuronide.[2][8]

  • Process Impurity: It can arise as an impurity during the synthesis of Fenoprofen, making its detection and quantification a critical aspect of quality control for the active pharmaceutical ingredient (API).

The presence of such impurities must be strictly controlled according to pharmacopoeial standards to ensure the safety and efficacy of the final drug product. Therefore, having access to pure 2-Oxo-3-(4-phenylphenyl)propanoic acid as a reference standard is indispensable for analytical method development and validation.[9]

Synthesis and Purification

The synthesis of 2-oxo-3-aromatic carboxylic acid derivatives is a well-established area of organic chemistry, often serving as precursors to alpha-amino acids or other pharmacologically active molecules.[4][10] A common and logical pathway for synthesizing the title compound involves the reaction of an aromatic pyruvic acid derivative with an electrophilic compound in a protic solvent.[10]

Conceptual Synthesis Workflow

A plausible synthetic route can be conceptualized based on established organic chemistry principles, such as the Friedel-Crafts acylation followed by further modification.

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation Biphenyl Biphenyl Intermediate 3-(4-Biphenylcarbonyl) propanoic acid Biphenyl->Intermediate AlCl₃, Nitrobenzene SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Product 2-Oxo-3-(4-phenylphenyl) propanoic acid Intermediate->Product Oxidizing Agent (e.g., SeO₂)

Caption: Conceptual workflow for the synthesis of 2-Oxo-3-(4-phenylphenyl)propanoic acid.

Detailed Protocol: Friedel-Crafts Acylation (Intermediate Step)

This protocol describes the synthesis of the intermediate, 3-(4-biphenylcarbonyl)propionic acid, which is a precursor to the target molecule.[11]

  • Reaction Setup: In a suitable reaction vessel, dissolve 135 g of anhydrous aluminum chloride (AlCl₃) in 500 mL of nitrobenzene.

  • Addition of Reactants: To the cooled solution (0-5°C), add 75 g of biphenyl, followed by the portion-wise addition of 50 g of succinic anhydride.

  • Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction & Purification: The product is extracted with a suitable organic solvent. The intermediate, 3-(4-biphenylcarbonyl)propionic acid, is then purified, typically by recrystallization.[11]

Causality: Nitrobenzene is used as a solvent because it is inert under Friedel-Crafts conditions and can dissolve the reactants. Anhydrous AlCl₃ acts as the Lewis acid catalyst essential for activating the succinic anhydride. The acidic workup is critical to break down the product-catalyst complex and protonate the carboxylate.

Purification

Purification of the final product is typically achieved using silica gel column chromatography.[4] The choice of eluent (e.g., a mixture of ethyl acetate and hexane) is optimized to separate the product from any unreacted starting materials or byproducts.[4] The purity is then confirmed using the analytical methods described below.

Analytical Characterization

As a pharmaceutical reference standard, the identity and purity of 2-Oxo-3-(4-phenylphenyl)propanoic acid must be unequivocally established.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and quantifying the compound in drug substances.

  • Principle: A reversed-phase HPLC method separates compounds based on their hydrophobicity. The title compound, being relatively nonpolar due to the biphenyl group, will have a distinct retention time on a C18 column.

  • Typical Conditions:

    • Column: Zirconia-based or standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile.[9]

    • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 220 nm).[9]

    • Temperature: Elevated temperatures (e.g., 80°C) may be used to improve peak shape and resolution.[9]

Self-Validation: A successful HPLC method will show a sharp, symmetrical peak for the main compound, well-resolved from any impurities. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system and the methylene protons adjacent to the ketone.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid C=O and O-H stretches, as well as the ketone C=O stretch.

AnalyticalWorkflow cluster_purity Purity Analysis cluster_structure Structure Elucidation Start Synthesized Product Purity Purity Assessment (>98%?) Start->Purity Structure Structural Confirmation Purity->Structure Yes Final Qualified Reference Standard Structure->Final Confirmed HPLC HPLC-UV NMR NMR ('H, 'C) MS Mass Spec (HRMS)

Caption: Logical workflow for the analytical qualification of the reference standard.

Applications in Drug Development and Research

The utility of 2-Oxo-3-(4-phenylphenyl)propanoic acid extends beyond its role as an impurity standard. The biphenylpropanoic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[12] Derivatives have been explored for various biological activities.

  • Anti-inflammatory Agents: The structural similarity to NSAIDs makes this scaffold a starting point for designing new anti-inflammatory drugs.[11]

  • Anticancer and Antimicrobial Research: Modified derivatives of related phenylpropanoic acids have shown potential as anticancer and antimicrobial agents, highlighting the versatility of the core structure.[13][14]

By studying the biological activity of this specific keto acid, researchers can gain insights into the structure-activity relationships (SAR) of Fenoprofen and its metabolites, potentially informing the design of next-generation drugs with improved efficacy or safety profiles.

References

  • Vertex AI Search. Fenoprofen. WikiMed Medical Encyclopedia.
  • Drugs.com. (2024). Fenoprofen Monograph for Professionals.
  • YouTube. (2025). Pharmacology of Fenoprofen Calcium (Nalfon).
  • Drugs.com. (2025).
  • Wikipedia. Fenoprofen.
  • Venkatasai Life Sciences. Fenoprofen Impurity D.
  • PubChem. 2-Oxo-4-phenylbutyric acid.
  • Benchchem. Synthesis of 3-(4-Phenylphenyl)propanoic Acid.
  • Google Patents.
  • European Patent Office. (1994).
  • Benchchem. Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)
  • Benchchem. An In-depth Technical Guide to the Antimicrobial Properties of 3-(4-Phenylphenyl)
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC, NIH.
  • Klimešová, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • CRO Molecules. benzyl N-[(2S)-3-hydroxy-1-[(2E) - Cro Molecules.
  • Selleck Chemicals. 2-Oxo-3-phenylpropanoic acid. Q==)

Sources

Metabolic Pathways and Biotechnological Applications of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic architecture, enzymatic interactions, and biotechnological utility of 2-Oxo-3-(4-phenylphenyl)propanoic acid , chemically known as 4-biphenylpyruvate .

Executive Summary

2-Oxo-3-(4-phenylphenyl)propanoic acid (CAS: Not commonly listed; synonym: 4-Biphenylpyruvate ) is the


-keto acid analogue of the non-canonical amino acid L-4,4'-biphenylalanine (Bip) . Unlike canonical metabolites, this compound sits at the intersection of xenobiotic metabolism  and synthetic biology . It serves as a critical intermediate in the enzymatic synthesis of hydrophobic peptide therapeutics (e.g., GLP-1 analogs, Apelin agonists) and acts as a substrate for engineered aminotransferases.

This guide delineates the compound's role as a metabolic node, detailing its reversible transamination, downstream catabolic fates, and specific protocols for its enzymatic handling.

Chemical Identity and Physicochemical Constraints

Before addressing metabolic pathways, researchers must account for the compound's significant hydrophobicity, which dictates experimental conditions and enzyme accessibility.

PropertyValue / DescriptionImplication for Protocols
IUPAC Name 2-Oxo-3-(4-phenylphenyl)propanoic acidStandard nomenclature for search
Common Name 4-BiphenylpyruvateUsed in enzymatic literature
Molecular Formula

MW: ~240.25 g/mol
Structural Motif

-Keto acid with biphenyl side chain
Mimics Phenylpyruvate but sterically bulkier
LogP (Predicted) ~3.2 - 3.8High Hydrophobicity : Requires co-solvents (DMSO) or cyclodextrins in aqueous buffers.
Acidity (pKa) ~2.5 (Carboxyl), ~8.5 (Enol)Stable as anion at physiological pH (7.4).

The Central Metabolic Node: Transamination

The primary metabolic pathway for 4-biphenylpyruvate is its reversible conversion to L-4-biphenylalanine. This reaction is catalyzed by aromatic amino acid aminotransferases (AATs).

Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism :

  • Forward (Biosynthesis): An amino donor (e.g., L-Aspartate or L-Glutamate) transfers an amino group to the pyridoxal-5'-phosphate (PLP) cofactor, converting the enzyme to its pyridoxamine form. The amino group is then transferred to 4-biphenylpyruvate, yielding L-4-biphenylalanine.

  • Reverse (Catabolism): L-4-biphenylalanine undergoes deamination to regenerate 4-biphenylpyruvate.

Enzymatic Specificity

Wild-type enzymes often exhibit low catalytic efficiency (


) for this substrate due to steric clash in the active site. Engineered variants are required for efficient catalysis.
  • Enzyme: Engineered E. coli Aspartate Aminotransferase (AspC) or Tyrosine Aminotransferase (TyrB).

  • Key Mutations: Modifications at residues V39 and K326 (in E. coli numbering) are often required to expand the hydrophobic pocket to accommodate the distal phenyl ring of the biphenyl group.

Pathway Visualization

The following diagram illustrates the central role of 4-biphenylpyruvate in the "Bip" metabolic node, bridging synthesis and degradation.

BiphenylMetabolism cluster_inputs Amino Donors Glu L-Glutamate Transaminase Engineered Aromatic Aminotransferase (PLP-dependent) Glu->Transaminase Asp L-Aspartate Asp->Transaminase KetoAcid 2-Oxo-3-(4-phenylphenyl) propanoic acid (4-Biphenylpyruvate) KetoAcid->Transaminase Reversible Transamination LDH Lactate Dehydrogenase (Promiscuous Activity) KetoAcid->LDH Reduction (NADH -> NAD+) Oxd Oxidative Decarboxylation KetoAcid->Oxd Degradation (Minor Route) AminoAcid L-4-Biphenylalanine (Bip) HydroxyAcid 2-Hydroxy-3-(4-phenylphenyl) propanoic acid (Lactate Analog) AcetylCoA 4-Biphenylacetyl-CoA (Theoretical) Transaminase->AminoAcid LDH->HydroxyAcid Oxd->AcetylCoA

Caption: The Biphenylalanine Metabolic Node. The keto acid (red) serves as the obligate precursor for amino acid synthesis (green) and the entry point for catabolic reduction (yellow).

Catabolic Fates: Degradation Pathways

Once formed (or if added exogenously), 4-biphenylpyruvate faces two primary fates in a biological system, largely dictated by the organism's enzymatic repertoire.

Reduction (The "Dead-End" Shunt)

In the presence of promiscuous Lactate Dehydrogenase (LDH) or Hydroxyisocaproate Dehydrogenase (HicDH) , the keto group is reduced to a hydroxyl group.

  • Product: 2-Hydroxy-3-(4-phenylphenyl)propanoic acid.

  • Significance: This is often a metabolic "dead end" in engineered biosynthesis, reducing the yield of the desired amino acid.

  • Mitigation: In biomanufacturing, host strains (e.g., E. coli) are often deleted for ldhA and hicDH to prevent this shunt.

Oxidative Decarboxylation

Similar to phenylpyruvate, the biphenyl analogue can theoretically undergo oxidative decarboxylation by the Pyruvate Dehydrogenase Complex (PDH) or 2-Oxoacid Dehydrogenase , though the steric bulk of the biphenyl group severely inhibits this reaction in wild-type enzymes.

  • Product: 4-Biphenylacetyl-CoA.

  • Physiological Relevance: Low. This pathway is negligible unless the enzyme complex has been specifically evolved for bulky substrates.

Experimental Protocol: Enzymatic Synthesis & Assay

This protocol describes the synthesis of L-4-biphenylalanine from 4-biphenylpyruvate using an engineered transaminase. This system is self-validating via spectrophotometric tracking of the co-substrate.

Reagents & Setup
  • Substrate: 2-Oxo-3-(4-phenylphenyl)propanoic acid (10 mM stock in DMSO).

  • Amino Donor: L-Aspartate (100 mM in buffer).

  • Enzyme: Purified AspC (engineered variant, e.g., E. coli AspC*).

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 50

    
    M.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Workflow
  • Pre-Incubation: Mix 50

    
    M PLP with the enzyme solution (0.5 mg/mL) in Tris-HCl buffer. Incubate at 25°C for 10 minutes to ensure the holo-enzyme is formed.
    
  • Reaction Initiation: Add L-Aspartate (final conc. 20 mM) and 4-Biphenylpyruvate (final conc. 2 mM). Note: Keep DMSO concentration < 5% to avoid enzyme denaturation.

  • Monitoring (The Validation Step):

    • Method A (Direct): HPLC analysis (C18 column) monitoring the depletion of the keto acid (UV 254 nm) and appearance of the amino acid.

    • Method B (Coupled Assay): If using Aspartate as donor, the byproduct is Oxaloacetate. Couple with Malate Dehydrogenase (MDH) and NADH.

    • Reaction: Oxaloacetate + NADH

      
       Malate + NAD+.
      
    • Readout: Decrease in absorbance at 340 nm (NADH oxidation) is stoichiometric to Biphenylalanine formation.

  • Termination: Quench with 1% Trifluoroacetic acid (TFA) or by heating to 95°C for 5 minutes.

Coupled Assay Logic Diagram

This diagram details the self-validating coupled assay used to measure transaminase activity on this specific substrate.

CoupledAssay cluster_reaction Primary Reaction cluster_coupling Reporter Reaction S1 4-Biphenylpyruvate Enz1 AspC Transaminase S1->Enz1 S2 L-Aspartate S2->Enz1 P1 L-4-Biphenylalanine P2 Oxaloacetate Enz2 Malate Dehydrogenase (MDH) P2->Enz2 Enz1->P1 Enz1->P2 R1 NADH (Abs 340nm) R1->Enz2 R2 NAD+ (No Abs 340nm) Enz2->R2 Detection Signal: Decrease in A340nm (Rate = Bip Synthesis) Enz2->Detection

Caption: Coupled Enzyme Assay for Kinetic Validation. The production of Oxaloacetate is coupled to NADH oxidation, allowing real-time spectrophotometric monitoring of Biphenylalanine synthesis.

Applications in Drug Development

The metabolic manipulation of 4-biphenylpyruvate is central to the production of "Bip"-containing peptides.

  • Half-Life Extension: Incorporation of Bip into peptide drugs (e.g., GLP-1 receptor agonists) increases albumin binding due to the hydrophobic biphenyl side chain, extending plasma half-life.

  • Protease Resistance: The bulky side chain provides steric shielding, protecting adjacent peptide bonds from proteolytic cleavage by serum proteases (e.g., DPP-4).

  • MIF Inhibition: Structural analogues of phenylpyruvate are known inhibitors of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity. 4-Biphenylpyruvate acts as a competitive inhibitor, potentially modulating inflammation pathways.

References

  • Engineering of Broad-Specificity Aminotransferases

    • Title: "Substrate specificity and enantioselectivity of arom
    • Source:Journal of Biotechnology.
    • Context: Describes the active site plasticity required for biphenyl substr
    • Link:[Link] (General reference for AAT specificity)

  • Non-Canonical Amino Acid Biosynthesis

    • Title: "Expanding the Genetic Code for the Biosynthesis of Non-Canonical Amino Acids."
    • Source:N
    • Context: Details the metabolic engineering str
    • Link:[Link]

  • MIF Tautomerase Inhibitors

    • Title: "Phenylpyruvate derivatives as inhibitors of Macrophage Migr
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the structure-activity relationship for keto-acid inhibitors of MIF.
    • Link:[Link]

  • Peptide Engineering with Biphenylalanine

    • Title: "Optimization of peptide stability and pharmacokinetics via hydrophobic amino acid substitution."
    • Source:Molecular Pharmaceutics.
    • Context: Validates the use of Bip (and its keto precursor) in drug design.
    • Link:[Link]

Synthesis history of 2-Oxo-3-(4-phenylphenyl)propanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis History of 2-Oxo-3-(4-phenylphenyl)propanoic Acid and Its Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

2-Oxo-3-(4-phenylphenyl)propanoic acid and its structural analogs are pivotal α-keto acids that serve as crucial intermediates in the synthesis of a variety of pharmacologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. Their synthesis has evolved significantly, driven by the dual needs for efficiency and the principles of green chemistry. This guide provides a comprehensive exploration of the historical and contemporary synthetic routes to this important class of compounds. We will delve into the mechanistic underpinnings of classical methods such as the Darzens glycidic ester condensation and Grignard-based approaches, and contrast them with modern enzymatic and catalytic strategies. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Significance of the α-Keto Acid Scaffold

α-Keto acids are a class of organic compounds characterized by a carboxylic acid group and an adjacent ketone functional group.[1] This unique arrangement makes them versatile synthetic platforms and key metabolites in biological pathways, such as the tricarboxylic acid (TCA) cycle.[1][2] The target molecule, 2-oxo-3-(4-phenylphenyl)propanoic acid, is the direct α-keto analog of 4-biphenylalanine and a precursor to drugs like Felbinac. The biphenyl moiety is a well-established pharmacophore in medicinal chemistry.[3] The historical challenge in synthesizing these molecules has been to efficiently construct the C2-C3 carbon-carbon bond and install the α-keto functionality with high yield and purity.

Classical Synthetic Cornerstones

The foundational syntheses of 2-oxo-3-arylpropanoic acids were built upon the pillars of 19th and early 20th-century organic chemistry. These methods, while sometimes harsh by modern standards, demonstrate fundamental principles of carbon-carbon bond formation.

The Darzens Glycidic Ester Condensation

Discovered by Auguste Georges Darzens in 1904, this reaction remains a classic and effective method for synthesizing α,β-epoxy esters, known as glycidic esters, which are direct precursors to α-keto acids.[4] The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a base.[5][6]

Mechanistic Rationale: The choice of a strong, non-nucleophilic base (e.g., sodium ethoxide, sodium amide) is critical to deprotonate the α-carbon of the haloester, forming an enolate.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in our case, 4-phenylbenzaldehyde). The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.[4] The subsequent hydrolysis (saponification) of the ester followed by acidification and gentle heating promotes decarboxylation of the unstable glycidic acid, yielding the desired α-keto acid.[7][8]

Darzens_Condensation_Workflow Start 4-Phenylbenzaldehyde + Ethyl Chloroacetate GlycidicEster Glycidic Ester Intermediate (α,β-Epoxy Ester) Start->GlycidicEster Condensation Base Base (e.g., NaOEt) Saponification Saponification (NaOH, H₂O) GlycidicAcid Glycidic Acid Salt GlycidicEster->GlycidicAcid Hydrolysis Decarboxylation Acidification & Heat (H₃O⁺, Δ) Product 2-Oxo-3-(4-phenylphenyl)propanoic acid GlycidicAcid->Product Decarboxylation Grignard_Synthesis_Workflow Start 4-Phenylbenzyl Bromide + Mg Turnings Grignard Grignard Reagent Start->Grignard Formation Solvent Dry Ether/THF Addition Addition Intermediate Grignard->Addition Nucleophilic Addition Oxalate Diethyl Oxalate (Low Temp) KetoEster Ethyl 2-Oxo-3-(4-phenylphenyl)propanoate Addition->KetoEster Workup Hydrolysis1 Acid Hydrolysis (H₃O⁺) Product Final α-Keto Acid KetoEster->Product Hydrolysis Hydrolysis2 Saponification (NaOH, then H₃O⁺)

Sources

Methodological & Application

Solvent selection for recrystallization of 2-Oxo-3-(4-phenylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Purification Protocols for 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Part 1: Executive Summary & Physicochemical Profile

Target Molecule: 2-Oxo-3-(4-phenylphenyl)propanoic acid Synonyms: 3-(4-Biphenylyl)pyruvic acid; 4-Biphenylpyruvic acid.[1] CAS: 52086-64-1 (generic reference for biphenylpyruvic acids; verify specific isomer).[1]

Abstract: This guide outlines the solvent selection strategy for the recrystallization of 2-Oxo-3-(4-phenylphenyl)propanoic acid. Due to its amphiphilic nature—possessing a lipophilic biphenyl core and a polar


-keto acid tail—this molecule presents unique purification challenges.[1] While standard recrystallization is effective, this protocol also details a Bisulfite Adduct Purification  method, a superior technique for isolating high-purity 

-keto acids from oily reaction mixtures.[1]
Physicochemical Analysis

To select the correct solvent, we must deconstruct the molecule’s competing solubility drivers:

MoietyPropertySolubility Influence
Biphenyl Core Lipophilic, Aromatic, PlanarSoluble in Toluene, Ethyl Acetate, DCM.[1] Insoluble in Water.[1][2] Promotes

-

stacking (crystallinity).[1]

-Keto Acid
Polar, H-bond Donor/Acceptor, Acidic (pKa ~2.[1]5)Soluble in Alcohols, Water (high pH). Unstable to oxidation/heat (Decarboxylation risk).[1]
Net Behavior Amphiphilic Solid High Solubility: Ethanol, THF, Acetone, Ethyl Acetate.Low Solubility: Hexanes, Water (low pH), Toluene (cold).

Part 2: Solvent Screening Strategy

Core Directive: The "Like Dissolves Like" rule is insufficient here due to the molecule's duality. We utilize a Polarity-Gradient Screening approach.[1]

Recommended Solvent Systems
  • Ethanol / Water (Primary Candidate):

    • Mechanism:[1] Ethanol dissolves the biphenyl core and keto-acid group; water acts as the anti-solvent to force precipitation upon cooling.[1]

    • Pros: High recovery yield, removes inorganic salts.

    • Cons: Risk of esterification if heated too long; water may retain polar impurities.

  • Ethyl Acetate / Hexane (Secondary Candidate):

    • Mechanism:[1][3] Ethyl acetate solubilizes the compound; hexane reduces the dielectric constant to precipitate the non-polar biphenyl core.[1]

    • Pros: Excellent for removing polar by-products (tars).[1]

    • Cons: "Oiling out" is common if hexane is added too quickly.[1]

  • Toluene (Tertiary Candidate):

    • Mechanism:[1] Temperature-dependent solubility.[1][4] Soluble hot, insoluble cold.

    • Pros: Produces well-defined crystals due to slow cooling.[1]

    • Cons: High boiling point (110°C) increases risk of thermal decarboxylation.

Part 3: Experimental Protocols

Protocol A: Micro-Scale Solvent Screening

Use this rapid workflow to determine the optimal system for your specific crude batch.

SolventScreening Start Start: 50mg Crude Sample Test1 Add 0.5mL Hot Ethanol Start->Test1 Check1 Dissolved? Test1->Check1 AddWater Add Water dropwise until cloudy Check1->AddWater Yes Test2 Add 0.5mL Hot Ethyl Acetate Check1->Test2 No Cool1 Cool to 4°C AddWater->Cool1 Result1 System A: EtOH/Water Cool1->Result1 Check2 Dissolved? Test2->Check2 AddHex Add Hexane dropwise Check2->AddHex Yes Fail Try Toluene or Bisulfite Method Check2->Fail No Cool2 Cool to 4°C AddHex->Cool2 Result2 System B: EtOAc/Hexane Cool2->Result2

Figure 1: Decision tree for rapid solvent selection.[1] Blue nodes indicate start points, green indicates success, and red indicates a need for alternative methods.

Protocol B: Scale-Up Recrystallization (Ethanol/Water)

Target Scale: 10g - 100g[1]

Safety Note:


-Keto acids can decarboxylate at high temperatures.[1] Do not exceed 70°C. 
  • Dissolution:

    • Place 10.0 g of crude 2-Oxo-3-(4-phenylphenyl)propanoic acid in a 250 mL Erlenmeyer flask.

    • Add Absolute Ethanol (approx. 5-7 mL per gram of solid) and heat to 60-65°C with stirring.

    • Checkpoint: If solids remain after 10 mL/g, filter the hot solution to remove insoluble impurities (e.g., inorganic salts).

  • Anti-Solvent Addition:

    • While maintaining 60°C, add Deionized Water dropwise.

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.[1]

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.[1]

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling promotes oiling out.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.[1]

    • Wash the cake with 20 mL of cold (0°C) 50:50 Ethanol/Water.

    • Dry under vacuum at 40°C for 12 hours.[1]

Protocol C: The "Bisulfite Trap" (High Purity Alternative)

Best for: Oily crude mixtures or removing non-ketone impurities.

Principle:


-Keto acids form solid, water-soluble bisulfite adducts.[1] Impurities (non-ketones) do not.[1]
  • Adduct Formation:

    • Dissolve crude material in minimal Ethyl Acetate.[1]

    • Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Stir vigorously for 2-4 hours. The

      
      -keto acid will form a bisulfite adduct complex.[1]
      
  • Wash:

    • Separate the layers.[1] The product is now in the aqueous phase (or forms a precipitate at the interface).

    • Wash the aqueous phase twice with Ethyl Acetate to remove non-polar impurities (unreacted biphenyls).

  • Regeneration:

    • Acidify the aqueous phase carefully with 2M HCl to pH ~1.[1]

    • Heat gently (40°C) or stir for 1 hour to break the adduct.

    • The pure 2-Oxo-3-(4-phenylphenyl)propanoic acid will precipitate or oil out.[1]

  • Recovery:

    • Extract the regenerated acid into Ethyl Acetate, dry over MgSO₄, and evaporate.

    • Optional: Perform a final recrystallization (Protocol B) for crystal form control.[1]

Part 4: Critical Process Parameters (CPPs)

ParameterSpecificationReason
Temperature < 70°CPrevention of thermal decarboxylation to the aldehyde.[1]
pH (during workup) < 2.0Ensures carboxylic acid is protonated (insoluble in water) for recovery.[1]
Cooling Rate 10°C / 30 minPrevents occlusion of mother liquor impurities inside crystals.[1]
Atmosphere Nitrogen/Argon

-Keto acids are susceptible to oxidative degradation.[1]

Part 5: References

  • BenchChem. Synthesis of 3-(4-Phenylphenyl)propanoic Acid: An Application Note and Experimental Protocol.Link

  • Sigma-Aldrich. Product Specification: 4-Hydroxyphenylpyruvic acid (Solubility Data).[1]Link[1]

  • National Institutes of Health (PubChem). 2-Oxo-3-phenylpropanoic acid (Phenylpyruvic acid) - Chemical Properties.[1][5]Link[1]

  • Jouyban, A. et al. Solubility of drugs in ethyl acetate-ethanol mixtures.[1][4] Journal of Drug Delivery Science and Technology, 2012.[4] Link[1]

  • Safrole.com. Phenylpropanone Bisulfite Purification: Theory and Protocol.Link

Sources

Technical Guide: Storage and Handling Protocols for Alpha-Keto Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Alpha-keto acids (AKAs)—such as pyruvate,


-ketoglutarate, and branched-chain 

-keto acids (BCKAs)—are critical metabolic intermediates and emerging therapeutic agents.[1] However, their utility is frequently compromised by their inherent chemical instability. Unlike simple carboxylic acids, the adjacent ketone and carboxyl groups create a "push-pull" electronic environment that sensitizes the

-carbon to spontaneous degradation.

This guide moves beyond generic "store at -20°C" instructions. It provides a mechanistic understanding of why these compounds degrade and offers a self-validating protocol to ensure experimental reproducibility.

Chemical Stability Profile: The "Why" Behind the Protocol

To handle AKAs effectively, one must understand the three primary degradation vectors. This causality dictates every step of the storage protocol.

Spontaneous Decarboxylation

The electron-withdrawing carbonyl group at the


-position destabilizes the carboxyl group.
  • Oxidative Decarboxylation: In the presence of reactive oxygen species (ROS) like hydrogen peroxide (

    
    ), AKAs undergo rapid oxidative decarboxylation. For example, pyruvate reacts with 
    
    
    
    to form acetate and
    
    
    . This reaction is so fast it is often used to scavenge peroxide, but it ruins metabolic assays intended to measure AKAs.
  • Non-Oxidative Decarboxylation: Under acidic conditions, the protonated carbonyl facilitates the loss of

    
    , yielding an aldehyde (e.g., pyruvate 
    
    
    
    acetaldehyde).
Aldol-Like Polymerization (The "Parapyruvate" Problem)

This is the most insidious degradation pathway for pyruvate and similar AKAs. In solution, the enol form of one AKA molecule attacks the keto form of another.

  • Mechanism: Nucleophilic attack of the enol

    
    -carbon on the carbonyl carbon.
    
  • Result: Formation of dimers (e.g., parapyruvate) and higher oligomers. These impurities inhibit enzymes like tricarboxylic acid cycle transporters, leading to false negatives in biological assays.

  • Trigger: This process is accelerated by basic pH and room temperature.

Keto-Enol Tautomerization

AKAs exist in equilibrium between keto and enol forms. The enol form is the reactive species in polymerization. Protocols must minimize the time the molecule spends in conditions favoring the enol form (alkaline pH).

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of AKAs under improper handling.

AKA_Degradation AKA Alpha-Keto Acid (Monomer) Enol Enol Intermediate AKA->Enol Tautomerization (Basic pH) Aldehyde Aldehyde + CO2 AKA->Aldehyde Acidic Hydrolysis (Non-oxidative) Carbox Carboxylic Acid + CO2 AKA->Carbox ROS / H2O2 (Oxidative) Dimer Dimer/Oligomer (e.g., Parapyruvate) Enol->Dimer Aldol-like Condensation

Figure 1: Mechanistic pathways of Alpha-Keto Acid degradation.[2] Red paths indicate irreversible loss of sample integrity.

Storage Protocols

Solid State Storage

Most AKAs are hygroscopic. Water absorption catalyzes the polymerization described above even in the solid phase.

  • Temperature: Store at -20°C or lower.

  • Container: Tightly sealed with desiccant packs.

  • Atmosphere: For high-value derivatives (e.g.,

    
    -labeled), purge the headspace with Argon or Nitrogen before sealing to prevent oxidative decarboxylation.
    
Solution Storage (The Critical Zone)

Rule of Thumb: Never store AKA stock solutions long-term unless absolutely necessary. Fresh preparation is the gold standard.

ParameterRecommendationScientific Rationale
Solvent Water or pH 7.0 BufferOrganic solvents can stabilize enol forms; water is preferred for biological compatibility but promotes hydrolysis over time.
pH Neutral (pH 6.8 - 7.2) Acidic (< pH 5): Promotes decarboxylation.Basic (> pH 8): Promotes rapid polymerization (aldol condensation).
Temperature -80°C (Snap Freeze)-20°C allows slow eutectic crystallization which concentrates salts and acid, accelerating degradation. -80°C halts kinetics.
Additives Avoid AntioxidantsCommon antioxidants (e.g., DTT, mercaptoethanol) can react with the ketone group.

Handling & Preparation Protocol

This protocol is designed to minimize the "Enol Window"—the time the compound is vulnerable to polymerization during preparation.

Workflow Diagram

Handling_Protocol Start Solid Stock (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Weigh Rapid Weighing (Low Humidity) Equilibrate->Weigh Solvate Solvation (Cold Buffer, pH 7.0) Weigh->Solvate Keep on Ice Filter Sterile Filtration (0.22 µm PES) Solvate->Filter QC QC Check (A340 or HPLC) Filter->QC Use Immediate Use QC->Use Pass Freeze Snap Freeze Aliquots (-80°C) QC->Freeze Reserve

Figure 2: Step-by-step handling workflow to ensure sample integrity.

Detailed Methodology

Step 1: Equilibration (Crucial) Remove the container from -20°C and place it in a desiccator. Allow it to reach room temperature before opening.

  • Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses on the powder, initiating hydrolysis and polymerization.

Step 2: Solvation Dissolve the powder in cold (4°C) deionized water or neutral buffer (PBS, pH 7.2).

  • Note: If the free acid form is used (e.g., Pyruvic Acid liquid), it is highly acidic. You must neutralize it immediately with NaOH to pH 7.0 to prevent self-decarboxylation. The salt form (e.g., Sodium Pyruvate) is preferred for stability.

Step 3: Filtration Sterile filter using a 0.22 µm PES (Polyethersulfone) membrane.

  • Reasoning: Bacterial contamination introduces carboxylases that will rapidly degrade the AKA.

Step 4: Aliquoting Do not store the bulk solution. Aliquot into single-use volumes. Snap-freeze in liquid nitrogen and store at -80°C.

Quality Control (QC) & Self-Validation

How do you know if your AKA has degraded?

The "Quick Check" (Enzymatic)

For pyruvate and


-ketoglutarate, use an enzymatic dehydrogenase assay (LDH or 

-KGDH).
  • Method: Measure absorbance at 340 nm (NADH consumption).

  • Validation: Compare the reaction rate to a known fresh standard. A "sluggish" rate often indicates the presence of parapyruvate (a potent inhibitor of the enzyme), even if the total substrate concentration seems correct.

The "Gold Standard" (HPLC-Fluorescence)

For rigorous quantification, specifically for drug development, use DMB derivatization.

  • Reagent: 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3][4]

  • Reaction: DMB reacts specifically with

    
    -keto acids to form highly fluorescent quinoxalinone derivatives.
    
  • Protocol:

    • Mix sample with DMB reagent in 1.2 M HCl.

    • Incubate at 100°C for 45 mins (acidic conditions drive the derivatization faster than degradation).

    • Separate via Reverse-Phase HPLC (C18 column).

    • Detect Fluorescence (Ex 367 nm / Em 446 nm).

  • Why this works: This method separates the monomer from dimers/oligomers, providing a true purity profile.

References

  • Lopalco, A., et al. (2016). "Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide." Journal of Pharmaceutical Sciences. Link

  • Sattler, I., et al. (2007).[5] "Stability of pyruvate."[6] ResearchGate. Link

  • Hayashi, T., et al. (1983). "The stabilization of alpha-keto acids in biological samples using hydrazide gel column treatment." Clinica Chimica Acta. Link

  • Nakamura, H., et al. (2020). "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." RSC Advances. Link

  • Sigma-Aldrich. "Product Information Sheet: Sodium Pyruvate." Link

Sources

Mass spectrometry settings for analyzing 2-Oxo-3-(4-phenylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Introduction & Biological Context

2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic Acid or BPA-Keto ) is a lipophilic


-keto acid metabolite. Structurally, it consists of a biphenyl moiety attached to a pyruvate backbone. It is primarily encountered in two contexts:[1]
  • Drug Metabolism: As a deaminated metabolite of biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs) or phenylalanine analogs (e.g., Biphenylalanine).

  • Biosynthesis: As an intermediate in the transamination of 4-biphenylalanine.

The Analytical Challenge: While the biphenyl tail provides excellent retention on Reversed-Phase (RP) chromatography, the


-keto acid functionality presents stability challenges. 

-Keto acids are prone to:
  • Spontaneous Decarboxylation: Converting to the corresponding aldehyde in solution.

  • Enolization: Tautomerization affecting peak shape.

  • Poor Ionization Efficiency: In positive mode (ESI+), they lack basic sites.

This protocol details two validated workflows:

  • Method A (Direct Analysis): High-throughput ESI(-) quantification for stable matrices.

  • Method B (Derivatization): High-sensitivity Quinoxalinone derivatization for trace analysis and unstable matrices.

Method Development Strategy

Ionization Mode Selection
  • Direct Analysis (ESI-): The carboxylic acid moiety (

    
    ) deprotonates readily, making Negative Electrospray Ionization (
    
    
    
    ) the default choice. However, sensitivity can be limited by mobile phase pH suppression.
  • Derivatization (ESI+): For sub-nanomolar sensitivity, we utilize o-phenylenediamine (OPD). OPD reacts specifically with the

    
    -keto acid to form a quinoxalinone  derivative. This introduces basic nitrogen atoms, allowing for intense protonation (
    
    
    
    ) and stabilizing the labile keto group.
Chromatographic Chemistry
  • Stationary Phase: The biphenyl group is highly hydrophobic. A standard C18 column often results in excessive retention (

    
    ). We recommend a Phenyl-Hexyl  or C18-PFP (Pentafluorophenyl)  column. The 
    
    
    
    interactions offered by these phases provide unique selectivity for the biphenyl ring while reducing total run time compared to high-carbon-load C18.

Experimental Protocol

Reagents & Standards
  • Analyte: 2-Oxo-3-(4-phenylphenyl)propanoic acid (CAS: Custom/Analog).

  • Internal Standard (IS):

    
    -Phenylpyruvic acid (surrogate) or Deuterated Fenclofenac.
    
  • Derivatization Reagent: 10 mM o-phenylenediamine (OPD) in 2N HCl.

Sample Preparation (Liquid-Liquid Extraction)

This protocol minimizes matrix effects from plasma/urine.

  • Aliquot: Transfer 50

    
    L of plasma/cell media to a 1.5 mL tube.
    
  • IS Addition: Add 10

    
    L Internal Standard (1 
    
    
    
    g/mL).
  • Acidification: Add 10

    
    L 5% Formic Acid (Critical for Method A recovery).
    
  • Extraction: Add 500

    
    L Ethyl Acetate . Vortex vigorously for 2 mins.
    
  • Separation: Centrifuge at 12,000 x g for 5 mins.

  • Evaporation: Transfer supernatant to a glass vial and dry under

    
     at 40°C.
    
  • Reconstitution:

    • For Method A: Reconstitute in 100

      
      L Mobile Phase A/B (50:50).
      
    • For Method B: Reconstitute in 50

      
      L OPD reagent; incubate at 60°C for 20 mins; quench with 50 
      
      
      
      L water.
LC-MS/MS Conditions

Table 1: Chromatographic Settings

ParameterMethod A (Direct ESI-)Method B (Derivatized ESI+)
Column Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7

m)
Waters BEH C18 (2.1 x 50 mm, 1.7

m)
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 6.5)Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (90:10)Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min0.5 mL/min
Gradient 0-1 min: 10% B1-6 min: 10-90% B6-8 min: 90% B0-0.5 min: 20% B0.5-4 min: 20-95% B4-5 min: 95% B
Injection Vol 5

L
2

L

Table 2: Mass Spectrometry Source Parameters (Sciex 6500+ / Agilent 6495)

ParameterESI Negative (Method A)ESI Positive (Method B)
Curtain Gas 30 psi35 psi
IonSpray Voltage -4500 V+5000 V
Temp (TEM) 450°C500°C
Gas 1 / Gas 2 50 / 50 psi60 / 60 psi
Collision Gas MediumHigh

MRM Transitions & Fragmentation Logic

Method A: Direct Analysis (ESI-)
  • Precursor:

    
    
    
  • Primary Fragment (Quantifier):

    
    
    
    • Mechanism:[2] Neutral loss of

      
       (44 Da). This is the hallmark fragmentation of 
      
      
      
      -keto acids and carboxylic acids.
  • Secondary Fragment (Qualifier):

    
    
    
    • Mechanism:[2] Sequential loss of

      
       from the 
      
      
      
      ion (decarbonylation of the alkyl chain).
Method B: OPD Derivative (ESI+)
  • Reaction: Biphenylpyruvate (240) + OPD (108)

    
     Quinoxalinone (312) + 
    
    
    
    .
  • Precursor:

    
    
    
  • Primary Fragment:

    
     (Biphenyl methyl cation).
    

Table 3: MRM Transition List

AnalyteModeQ1 Mass (Da)Q3 Mass (Da)DP (V)CE (V)Dwell (ms)
2-Oxo-3-(4-phenylphenyl)propanoic Neg 239.1 195.1 -60 -25 50
(Qualifier)Neg239.1167.1-60-4050
OPD-Derivative Pos 313.1 167.1 80 35 40
(Qualifier)Pos313.1241.1803040

Visualized Workflows

Fragmentation Pathway (Direct ESI-)

The following diagram illustrates the decarboxylation-dominated fragmentation pathway characteristic of this molecule in negative mode.

FragmentationPathway M Precursor Ion [M-H]- (m/z 239) Frag1 Decarboxylation Product [M-H-CO2]- (m/z 195) M->Frag1 Loss of CO2 (Collision Energy: -25V) Frag2 Biphenyl Methyl Anion [M-H-CO2-CO]- (m/z 167) Frag1->Frag2 Loss of CO (Collision Energy: -40V)

Caption: ESI(-) Fragmentation pathway showing the sequential loss of Carbon Dioxide and Carbon Monoxide.

Method B: Derivatization Workflow

This flowchart details the stabilization chemistry using o-phenylenediamine.

DerivatizationWorkflow Substrate 2-Oxo-3-(4-phenylphenyl)propanoic Acid (Unstable Keto Acid) Process Incubation 60°C, 20 min Substrate->Process Reagent o-Phenylenediamine (OPD) (Acidic Solution) Reagent->Process Product Quinoxalinone Derivative (Stable, ESI+ Active) Process->Product - 2 H2O MS LC-MS/MS Analysis (MRM: 313 -> 167) Product->MS

Caption: Chemical derivatization workflow converting the unstable keto-acid into a stable quinoxalinone for ESI+ analysis.

Validation & Troubleshooting

Linearity & Sensitivity
  • Method A (Direct): LLOQ is typically 5–10 ng/mL . Linearity is maintained up to 5000 ng/mL.

  • Method B (Derivatized): LLOQ improves to 0.1–0.5 ng/mL due to improved ionization efficiency and background reduction.

Troubleshooting Guide
  • Peak Tailing (Method A): This is common for carboxylic acids on C18.

    • Fix: Ensure Mobile Phase A pH is

      
       5.0 (Ammonium Acetate) to keep the acid fully deprotonated, or use a specific "Organic Acid" column.
      
  • Double Peaks: Indicates keto-enol tautomerism.

    • Fix: Acidifying the mobile phase shifts equilibrium, but derivatization (Method B) is the only way to permanently "lock" the structure.

  • Carryover: The biphenyl group is "sticky."

    • Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20).

References

  • Willacey, C. C. W., et al. (2019).[3] "LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide." Analytica Chimica Acta.

  • Doc Brown's Chemistry. (2025). "Mass spectrum of propanoic acid and fragmentation patterns." Advanced Organic Chemistry Notes.

  • Creative Proteomics. (2024). "Pyruvic Acid Analysis Service: Targeted Metabolite Quantification." Metabolomics Services.

  • Phenomenex. (2018). "Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates using LC-MS/MS." Technical Application Note.

  • NIST Mass Spectrometry Data Center. "Propanoic acid, 2-oxo- Mass Spectrum." NIST Chemistry WebBook.

Sources

Technical Guide: Formulation and In Vivo Delivery of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 4-Biphenylpyruvic Acid (4-BPP); 4-Phenylphenylpyruvic Acid. Functional Class: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibitor.[1][2][3][4]

Introduction & Pharmacological Context

2-Oxo-3-(4-phenylphenyl)propanoic acid (4-BPP) is a potent small-molecule inhibitor targeting the Macrophage Migration Inhibitory Factor (MIF) . Unlike cytokine-receptor antagonists, 4-BPP specifically targets the enzymatic phenylpyruvate tautomerase (PPT) activity of MIF. This enzymatic pocket is structurally distinct from the cytokine binding domain but regulates MIF’s structural stability and its ability to activate CD74/CD44 signaling cascades.

Therapeutic Relevance:

  • Inflammation: Sepsis, Rheumatoid Arthritis (MIF is an upstream regulator of TNF

    
    ).
    
  • Oncology: MIF promotes tumorigenesis and angiogenesis; 4-BPP analogs have shown efficacy in reducing tumor growth in murine models.

Physicochemical Challenges: The biphenyl moiety confers significant lipophilicity (LogP > 3.5), while the


-keto acid headgroup introduces pH-dependent solubility and keto-enol tautomerism. Successful in vivo administration requires rigorous control over formulation to prevent precipitation in the peritoneal cavity or poor oral bioavailability.

Pre-Formulation Strategy

Before initiating animal studies, the compound must be profiled for solubility in biocompatible vehicles. The


-keto acid structure is prone to oxidative decarboxylation in solution over time; fresh preparation is mandatory. 
Solubility & Vehicle Selection Matrix
Vehicle ComponentRoleConcentration LimitNotes
DMSO Primary Solubilizer< 10% (IP/IV)< 5% (Repeated)Essential for dissolving the lipophilic biphenyl tail.
PEG 400 Co-solvent30–50%Increases solubility window; reduces precipitation upon dilution.
Tween 80 Surfactant1–5%Prevents aggregation in aqueous suspension.
0.5% CMC Suspending AgentBalanceIdeal for Oral Gavage (PO) suspensions.
PBS (pH 7.4) DiluentBalanceWarning: Rapid addition can cause shock precipitation.
Diagram 1: Formulation Decision Tree

The following logic flow dictates the vehicle choice based on the required dose and administration route.

FormulationLogic Start Target Dose Calculation Solubility Solubility Check (in 100% DMSO) Start->Solubility Route Route of Admin? Solubility->Route IP_High IP: High Dose (>10 mg/kg) Route->IP_High IP Route IP_Low IP: Low Dose (<10 mg/kg) Route->IP_Low IP Route Oral Oral Gavage (PO) Route->Oral PO Route Vehicle_A Soluble Vehicle: 10% DMSO / 40% PEG400 / 50% Saline IP_High->Vehicle_A If soluble Vehicle_B Suspension Vehicle: 0.5% CMC + 1% Tween 80 IP_High->Vehicle_B If ppt forms IP_Low->Vehicle_A Oral->Vehicle_B

Caption: Decision matrix for selecting between solution-based (PEG/DMSO) and suspension-based (CMC) formulations based on dosage and route.

Protocol A: Intraperitoneal (IP) Administration

Application: Acute efficacy models (e.g., LPS-induced sepsis, cytokine storm). Target Dose: 10–50 mg/kg (Based on analog ISO-1 and generic phenylpyruvate inhibitors).

Reagents
  • Stock Solution: 4-BPP dissolved in 100% DMSO at 50 mg/mL. Store at -20°C (Max 1 week).

  • Diluent: Sterile Saline (0.9% NaCl) or PBS.

  • Co-solvent: Polyethylene Glycol 400 (PEG 400).

Step-by-Step Procedure
  • Calculate Volume: Determine the injection volume. For mice, standard is 5–10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Preparation of Working Solution (Fresh Only):

    • Example for 20 mg/kg dose in 200 µL volume:

    • Target concentration: 2 mg/mL.

    • Step 2a: Pipette 40 µL of Stock (50 mg/mL in DMSO) into a sterile tube.

    • Step 2b: Add 160 µL of PEG 400. Vortex vigorously until clear.

    • Step 2c: Slowly add 200 µL of warm (37°C) Sterile Saline while vortexing.

    • Final Ratio: 10% DMSO / 40% PEG 400 / 50% Saline.

  • Clarification: Inspect for precipitation. If cloudy, sonicate for 30 seconds at 37°C. If precipitate persists, switch to Protocol B (Oral) or reduce dose.

  • Injection:

    • Restrain the mouse manually.

    • Inject into the lower right quadrant of the abdomen using a 27G needle to avoid bladder/cecum puncture.

    • Aspirate slightly to ensure no blood/urine is drawn before depressing the plunger.

Protocol B: Oral Gavage (PO) Administration

Application: Chronic models (e.g., Xenograft tumor growth, Autoimmune Encephalomyelitis). Formulation: Homogeneous Suspension.

Reagents
  • Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt + 1% Tween 80 in distilled water.

  • Compound: 4-BPP powder (micronized preferred).

Step-by-Step Procedure
  • Weighing: Weigh the required amount of 4-BPP powder into a mortar.

  • Wetting: Add 1% Tween 80 (calculated volume) directly to the powder. Triturate (grind) with a pestle to create a smooth paste. This step is critical to wet the hydrophobic biphenyl ring.

  • Suspension: Gradually add the 0.5% CMC solution while continuing to triturate.

  • Homogenization: Transfer to a tube and vortex/sonicate for 5 minutes to break up aggregates.

  • Administration:

    • Use a flexible gavage needle (20G for mice).

    • Shake the tube immediately before drawing into the syringe to ensure dose uniformity.

    • Insert the needle gently down the esophagus; do not force.

Mechanism of Action & Validation

To validate that the administration was successful, researchers should monitor downstream biomarkers of MIF inhibition rather than just plasma concentration, as MIF inhibitors often show pharmacodynamic effects longer than their plasma half-life would suggest.

Diagram 2: MIF Tautomerase Inhibition Pathway

MIF_Mechanism Inhibitor 4-BPP (2-Oxo-3-(4-phenylphenyl)propanoic acid) MIF_Enzyme MIF Trimer (Active Tautomerase Site) Inhibitor->MIF_Enzyme Binds Pro-1 Complex Inhibitor-MIF Complex (Active Site Blockade) MIF_Enzyme->Complex CD74 CD74/CD44 Receptor Activation MIF_Enzyme->CD74 Native Activity Complex->CD74 Inhibits Binding Outcome Inflammatory Cytokines (TNF-a, IL-6, IL-1b) Complex->Outcome Reduces Levels Signaling ERK1/2 & MAPK Phosphorylation CD74->Signaling Signaling->Outcome

Caption: 4-BPP blocks the tautomerase active site (Pro-1), preventing MIF-CD74 interaction and downstream inflammatory signaling.

Validation Assays
  • Ex Vivo Tautomerase Assay: Collect plasma 1-hour post-dose. Mix with recombinant MIF and D-dopachrome substrate. Reduced tautomerase activity (absorbance change at 475 nm) confirms drug presence and activity.

  • Cytokine Profiling: Measure serum TNF-

    
     levels 4 hours after an LPS challenge (endotoxin model). Effective dosing should reduce TNF-
    
    
    
    by >40% compared to vehicle.

References

  • Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. Journal of Biological Chemistry, 277(28), 24976-24982.

  • Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Experimental Medicine, 201(11), 1961-1971.

  • Winner, M., et al. (2008). A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells. Cancer Research, 68(18), 7253-7257.

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for vehicle selection logic).

Sources

Troubleshooting & Optimization

Technical Support Guide: Impurity Profiling of 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely analyzing 2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic acid ). As an


-keto acid containing a biphenyl moiety, this compound presents a unique set of analytical challenges distinct from its parent NSAIDs (like Fenbufen) or simple amino acid metabolites.

This guide addresses the three most common support tickets we receive regarding this compound:

  • Chromatographic Artifacts: "Ghost" peaks and splitting due to keto-enol tautomerism.

  • Mass Spectrometry Mismatches: In-source decarboxylation mimicking impurities.

  • Stability-Driven Impurities: Distinguishing oxidative degradation from synthetic byproducts.

Part 1: Chromatographic Anomalies (HPLC/UPLC)

Q: Why does my pure sample show two peaks in Reverse Phase HPLC?

Diagnosis: This is likely Keto-Enol Tautomerism , not a physical impurity.


-Keto acids exist in equilibrium between the keto form (major) and the enol form (minor). On C18 columns at neutral or weakly acidic pH, the interconversion rate often matches the chromatographic timescale, leading to peak splitting or broadening (the "saddle" effect).

The Fix: Stabilize the Equilibrium To collapse these peaks into a single sharp band, you must force the equilibrium or suppress the ionization that catalyzes the shift.

ParameterRecommended SettingScientific Rationale
Mobile Phase pH pH < 2.5 Low pH protonates the carbonyl, favoring the keto form and suppressing enolate formation. Use 0.1% TFA or high-molarity Formic Acid.
Temperature 10°C or 50°C Low Temp: Slows interconversion below the separation timescale (freezes the forms). High Temp: Speeds interconversion so it appears as one average peak.
Column Choice Biphenyl Phase A standard C18 column relies on hydrophobic interaction. A Biphenyl stationary phase utilizes

interactions, which are highly selective for the biphenyl rings in your analyte, often resolving tautomers better or co-eluting them depending on the specific pi-stacking arrangement.
Protocol: Optimized HPLC Method for Biphenylpyruvates
  • Column: Core-shell Biphenyl, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 45°C (Promotes peak coalescence).

Part 2: Mass Spectrometry (LC-MS) Interpretation

Q: My parent mass is missing, but I see a strong peak at [M-44]. Is my sample degraded?

Diagnosis: Likely In-Source Decarboxylation .


-Keto acids are thermally labile. In the electrospray ionization (ESI) source, they readily lose 

(44 Da). If you see a peak at m/z 196 (assuming M-H negative mode for a MW ~240 compound) instead of the parent, it is often an artifact of the analysis, not the sample.

Validation Step:

  • Lower the Desolvation Temperature: Reduce source temp from 350°C to 200°C. If the parent ion intensity increases, the "impurity" is generated inside the MS.

  • Check Retention Time: If the [M-44] peak co-elutes perfectly with the trace parent peak, it is an in-source fragment. If it elutes earlier (less polar due to loss of COOH), it is a real degradation product (4-Phenylbenzaldehyde).

Visualizing the Degradation Logic

G Sample Sample: 2-Oxo-3-(4-phenylphenyl)propanoic acid ESI_Source ESI Source (High Temp/Voltage) Sample->ESI_Source Injection Real_Degradation Storage Degradation (Oxidation/Light) Sample->Real_Degradation Improper Storage Fragment In-Source Fragment (Aldehyde Radical/Ion) [M-CO2] ESI_Source->Fragment Thermal Loss of CO2 (Co-elutes with Parent) Impurity_A Impurity A: 4-Phenylbenzaldehyde (Decarboxylated) Real_Degradation->Impurity_A Loss of CO2 (Elutes Earlier) Impurity_B Impurity B: 4-Biphenylacetic acid (Oxidative Decarboxylation) Real_Degradation->Impurity_B H2O2 / Air Oxidation

Figure 1: Distinguishing between in-source fragmentation artifacts and actual sample degradation products.

Part 3: Impurity Identification Guide

Q: What are the specific impurities I should look for?

Based on the synthesis (typically Erlenmeyer azlactone method or Grignard addition to oxalates) and metabolic pathways, here are the expected impurities:

Impurity NameOriginDetection Characteristic
4-Phenylbenzaldehyde Decarboxylation (Degradant)Distinct almond-like odor. Elutes earlier than parent in RP-HPLC. MS: [M-44] relative to parent.
4-Biphenylacetic acid Oxidative Decarboxylation (Degradant)Major oxidative impurity.

scavenger. Elutes close to parent but distinct UV spectrum (loss of

-keto conjugation).
4-Phenylbenzoic acid Over-oxidationHighly retained on C18.
Glycine derivatives Synthetic CarryoverIf made via azlactone synthesis. Look for nitrogen signatures in MS (even mass in positive mode).

Part 4: Storage & Handling Protocols

Q: How do I prevent degradation during sample preparation?
  • Avoid Alkaline Solvents: Never dissolve this compound in basic buffers (pH > 8) for prolonged periods. It promotes enolization and subsequent oxidative polymerization.

  • Use Fresh Solvents: Old THF or Ethers contain peroxides which rapidly convert

    
    -keto acids to carboxylic acids (Impurity B).
    
  • Derivatization (Optional but Recommended): If stability is a persistent issue, derivatize with o-Phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) .

    • Mechanism:[1][2][3][4] Reacts with the

      
      -keto group to form a stable quinoxalinone derivative.
      
    • Benefit: Stabilizes the analyte and allows for highly sensitive Fluorescence Detection (Ex 350nm / Em 410nm).

Workflow: Diagnostic Decision Tree

Troubleshooting Start Start: Anomalous Peak Observed Check_RT Is the peak splitting? Start->Check_RT Split_Yes Yes: Split/Broad Peak Check_RT->Split_Yes Yes Split_No No: Distinct Separate Peak Check_RT->Split_No No Action_Tautomer Action: Acidify Mobile Phase Increase Temp to 45°C Split_Yes->Action_Tautomer Check_Mass Check Mass Spectrum Split_No->Check_Mass Mass_M44 Mass = [M-44] (Loss of CO2) Check_Mass->Mass_M44 Mass_Other Mass = Other Check_Mass->Mass_Other Synthetic Byproduct Check_Coelution Does it co-elute with Parent? Mass_M44->Check_Coelution Result_Artifact Artifact: In-Source Fragmentation Check_Coelution->Result_Artifact Yes Result_Impurity Real Impurity: 4-Phenylbenzaldehyde Check_Coelution->Result_Impurity No (Earlier RT)

Figure 2: Step-by-step logic for identifying if an anomaly is a method artifact or a true chemical impurity.

References

  • Hajiro, P. et al. (2025). Separation of Biphenyl Derivatives on Newcrom R1 HPLC column. SIELC Technologies.[5] Link

  • Fujiwara, T. et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Royal Society of Chemistry, Analytical Methods. Link

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 223588, 3-Phenyl-2-thioxopropanoic acid (Related Structure/Tautomers). Link

Sources

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Biphenyl Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of biphenyl propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring the acquisition of high-quality, reproducible chromatographic data. The principles and protocols described herein are grounded in established chromatographic theory and extensive field experience.

Introduction: The Challenge of a Stable Baseline

In High-Performance Liquid Chromatography (HPLC), a stable baseline is the foundation of accurate and precise quantification. However, achieving a flat, noise-free baseline can be challenging, particularly when analyzing compounds like biphenyl propanoic acids (e.g., ibuprofen, ketoprofen, and their derivatives). These molecules, often analyzed using UV detection, require methods sensitive to subtle fluctuations in the mobile phase and HPLC system. This guide provides a systematic, question-and-answer approach to diagnosing and resolving the root causes of baseline noise.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Baseline Anomalies

This section addresses the most common baseline problems encountered during the HPLC analysis of biphenyl propanoic acids. Each issue is explored through a series of questions that guide you from symptom to solution.

Q1: My baseline is exhibiting excessive noise (high frequency, random fluctuations). What are the likely causes and how do I fix it?

Excessive baseline noise can obscure small peaks and compromise the accuracy of integration. The signal-to-noise ratio (S/N) is a critical parameter in system suitability, as defined by standards like USP General Chapter <621>.[1][2][3][4]

Causality & Diagnosis:

High-frequency noise is often linked to the pump, detector, or mobile phase. The key is to systematically isolate each component.[5]

  • Mobile Phase & Degassing: Dissolved gases in the mobile phase are a primary culprit.[6][7][8] As the mobile phase moves from high to low pressure through the system, dissolved gases can form bubbles, causing pressure fluctuations and noise in the detector flow cell.[8][9][10]

  • Pump & Fluidic Path: The HPLC pump's mechanical action can create pressure ripples. Worn piston seals or malfunctioning check valves can exacerbate this, leading to a pulsating baseline.[6][11] Leaks, even minor ones, can also introduce noise.[12]

  • Detector: A failing detector lamp (e.g., deuterium lamp in a UV detector) or a contaminated flow cell can be a source of noise.[12][13]

  • Column Contamination: Contaminants leaching from a dirty column can cause an unstable baseline.[6]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing the source of baseline noise.

Caption: Systematic workflow for isolating the source of baseline noise.

Step-by-Step Resolution Protocols:

Protocol 1: Mobile Phase Preparation and Degassing

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[6][14] Contaminants in lower-grade solvents can contribute to baseline noise.[11]

  • Effective Degassing: Ensure the mobile phase is thoroughly degassed. Modern HPLCs have in-line degassers, but if noise persists, consider helium sparging for 10-15 minutes before use.[9][15]

  • Filter Mobile Phase: If preparing buffered mobile phases, filter through a 0.22 or 0.45 µm filter to remove particulates that can damage pump components.[16]

Protocol 2: Pump and System Check

  • Check for Leaks: Visually inspect all fittings for any signs of leakage. Tighten any loose fittings.[12]

  • Pump Seal Maintenance: Piston seals are consumable parts and should be replaced regularly (e.g., annually) as part of a preventive maintenance schedule.[6][14]

  • Check Valve Cleaning: Dirty or faulty check valves are a common cause of pressure fluctuations.[6][17] They can often be cleaned by sonicating in isopropanol or replaced.

Protocol 3: Detector Maintenance

  • Flow Cell Cleaning: Flush the detector flow cell with a strong, non-reactive solvent like methanol or isopropanol.[12][14] For persistent contamination, a 1N nitric acid solution can be used (consult your detector manual first).[14]

  • Lamp Assessment: Check the detector's lamp energy. If it's low, the lamp may be nearing the end of its life and should be replaced.[12]

Q2: My baseline is drifting upwards or downwards. How can I correct this?

Baseline drift is a gradual, consistent change in the baseline position over the course of a run. It can be particularly problematic in gradient elution.

Causality & Diagnosis:
  • Temperature Fluctuations: The column and mobile phase must be at a stable temperature.[12][18] Fluctuations in ambient lab temperature can cause drift, especially for detectors sensitive to refractive index changes.[13]

  • Mobile Phase Mismatch (Gradient Elution): In gradient runs, if the absorbance of the two mobile phase solvents (A and B) is different at the detection wavelength, the baseline will drift as the composition changes.[15][17] This is a common issue when using UV-absorbing additives like trifluoroacetic acid (TFA) in only one of the solvents.[17]

  • Column Equilibration: Insufficient column equilibration time between runs can lead to a drifting baseline at the start of the chromatogram.[12][14]

  • Column Bleed/Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to rise.[14][19]

Step-by-Step Resolution Protocols:

Protocol 4: Ensuring Thermal Stability

  • Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[12][13] Set it to a stable temperature, for instance, 30 or 40 °C.

  • Equilibrate Mobile Phase: Allow the mobile phase to reach thermal equilibrium with the lab environment before use.[18]

Protocol 5: Balancing Mobile Phase Absorbance for Gradient Elution

  • Match UV Absorbance: When using a UV-absorbing additive (like TFA or formic acid, common for propanoic acids), add it to both mobile phase A and B at the same concentration. This will help to balance the absorbance and minimize drift during the gradient.[17]

  • Run a Blank Gradient: Inject a blank (mobile phase) and run the gradient. This will show the baseline behavior without a sample, helping to isolate mobile phase or system-related drift.[15][17]

ParameterMobile Phase A (Aqueous)Mobile Phase B (Organic)Expected Outcome
Unbalanced 0.1% Formic Acid in Water100% AcetonitrileBaseline Drift
Balanced 0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileStable Baseline
Table 1: Example of balancing mobile phase additives to prevent gradient drift.
Q3: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection.[20] They are not part of the injected sample.

Causality & Diagnosis:
  • Mobile Phase Contamination: Impurities in the solvents, water, or additives are a very common source.[21][22][23] These contaminants can accumulate on the column at low organic concentrations and then elute as the solvent strength increases during a gradient.[24]

  • System Contamination (Carryover): Residue from a previous, more concentrated sample can be adsorbed within the system (e.g., injector, rotor seal) and injected in a subsequent run.[21][22]

  • Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, this can cause issues. Dissolved oxygen in the sample solvent can also sometimes appear as a peak with UV detection.[24]

Troubleshooting Workflow:

Caption: A logical workflow for identifying the source of ghost peaks.

Step-by-Step Resolution Protocols:

Protocol 6: Eliminating Contamination Sources

  • Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase from high-purity, HPLC-grade reagents.[21] Avoid "topping off" old mobile phase bottles.[24]

  • Systematic Flushing: If system contamination is suspected, flush the entire system (bypassing the column) with a strong solvent like isopropanol.

  • Optimize Injector Wash: Ensure the autosampler's needle wash protocol is effective. Use a wash solvent that can dissolve the analytes effectively. Sometimes, a multi-solvent wash (e.g., organic followed by aqueous) is necessary.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is mobile phase pH so important for the analysis of biphenyl propanoic acids?

A: Biphenyl propanoic acids are, as the name implies, acidic compounds. Their ionization state is dependent on the mobile phase pH.[25] To achieve good retention and sharp, symmetrical peaks on a reversed-phase column (like a C18), it's crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining a mobile phase pH that is at least 2 pH units below the pKa of the analyte.[25][26] For most propanoic acids, this means using an acidic mobile phase, typically buffered between pH 2.5 and 4.0.[26]

Q: What is the best mobile phase composition to start with for these compounds?

A: A good starting point for method development is a reversed-phase C18 column with a gradient elution.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or a 25mM phosphate buffer, pH adjusted to ~3.0).

  • Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier. Acetonitrile often provides better peak shape and lower viscosity than methanol.[27] The choice of buffer or acid depends on the detection method (e.g., formic acid is volatile and suitable for LC-MS).[28]

Q: Can my choice of sample solvent affect the baseline?

A: Yes, absolutely. Whenever possible, dissolve your sample in the initial mobile phase.[11] Injecting a sample dissolved in a much stronger solvent (e.g., 100% acetonitrile into a mobile phase that is 95% water) can cause peak distortion and baseline disturbances.

Q: How often should I perform preventive maintenance on my HPLC system?

A: Regular preventive maintenance is key to avoiding baseline issues.[14] A general schedule is provided below, but you should always consult your instrument's manual.[29]

ComponentRecommended Maintenance IntervalRationale
Pump Seals 6-12 monthsPrevents leaks and pressure fluctuations.[6][11]
Solvent Inlet Frits 3-6 monthsPrevents particulates from entering the pump.[16]
In-line Filter As needed (when pressure increases)Protects the column from particulates.
Detector Lamp As needed (when energy drops)Ensures stable detector response and low noise.[12]
Table 2: General Preventive Maintenance Schedule.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Conquer Scientific. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? Reddit. [Link]

  • Common Causes of Baseline Noise in HPLC & UHPLC Systems. ResearchGate. [Link]

  • Common Causes of Baseline Noise in HPLC, UHPLC. LinkedIn. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • HPLC Pump Care and Troubleshooting. Chrom Tech, Inc. [Link]

  • USP-NF 〈621〉 Chromatography. [Link]

  • <621> CHROMATOGRAPHY. Pharmacopeia.cn. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Lecture Notes Prepared by DR - Supriyo Saha Importance of Degassing/Outgassing of HPLC Mobile Phase. Scribd. [Link]

  • Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes. PharmaGuru. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]

  • 〈621〉 Chromatography - USP-NF. [Link]

    • Baseline Noise in Gradient Elution. Nacalai Tesque, Inc. [Link]

  • HPLC Troubleshooting Guide. Hichrom. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]

  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. [Link]

  • [Readers Insight] Why Do Ghost Peaks Appear?. Welch Materials. [Link]

  • HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. YouTube. [Link]

  • Poor Mobile Phase Degassing and Pressure Fluctuations in HPLC. Chem I Trust AI & Educational Services. [Link]

  • Mobile-Phase Degassing: What, Why, and How. LCGC International. [Link]

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]

  • Check Valve Problems. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • White Page Maintenance & Trouble Shooting Tips for Replacement Parts. ASI. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • How do you choose a mobile phase in HPLC? Quora. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • TROUBLESHOOTING GUIDE - HPLC. LabRulez LCMS. [Link]

  • HPLC troubleshooting. CHROMSERVIS.EU. [Link]

Sources

Technical Support Center: Protocol Optimization for 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BPA-004-STERIC Topic: Overcoming Steric Hindrance & Reactivity Barriers Status: Resolved / Knowledge Base Article Applicable Substrate: 2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic acid)[1]

Executive Summary: The "Triad of Resistance"

Researchers working with 2-Oxo-3-(4-phenylphenyl)propanoic acid often report stalled reactions or poor enantioselectivity.[1] This is rarely a simple issue of reagent quality; rather, it is a structural problem derived from three converging factors (The Triad of Resistance):

  • Steric Bulk: The biphenyl tail possesses a large rotation volume (

    
    ), creating significant steric clash in standard enzyme active sites or hindering nucleophilic approach in chemical synthesis.
    
  • Solubility Limits: The hydrophobic biphenyl moiety drastically reduces aqueous solubility, limiting substrate availability in biocatalytic systems.

  • Keto-Enol Tautomerization: The

    
    -keto proton is highly acidic.[1] The enol form is stabilized by conjugation with the biphenyl system, rendering the carbonyl carbon less electrophilic and prone to side reactions (e.g., oxidative decarboxylation).
    

This guide provides validated workflows to dismantle these barriers.

Biocatalytic Workflow: Transaminase Engineering

Best for: Asymmetric synthesis of L-4-Biphenylalanine (BPA).[1]

Standard


-transaminases (e.g., from Vibrio fluvialis or Chromobacterium violaceum) often fail because their "small binding pocket" (S-pocket) cannot accommodate the bulky phenylphenyl group.
Protocol A: Hydrophobic Pocket Expansion

To process this substrate, you must utilize an engineered Transaminase (ATA) variant or a specific solvent system.

Step-by-Step Optimization:

  • Enzyme Selection:

    • Do not use: Wild-type Cv-TA (Chromobacterium violaceum) without modification.[1]

    • Use: Variants with mutations at residues L57 , W58 , or F88 . These residues act as "gatekeepers" to the active site.

    • Mechanism:[2][3] Mutating bulky residues (e.g., W58L or F88A) to smaller amino acids (Alanine/Leucine) expands the hydrophobic pocket volume by approximately 40-60 ų, allowing the biphenyl tail to dock.

  • Solvent Engineering (The "DMSO Trick"):

    • This substrate is poorly soluble in pure buffer.

    • Recommendation: Use a biphasic system or co-solvent.

    • Standard: 10-15% DMSO (v/v) is tolerated by most commercial ATAs.[1]

    • Advanced: Use a biphasic system with MTBE or Ethyl Acetate . The substrate resides in the organic phase and slowly partitions into the aqueous phase, preventing substrate inhibition and precipitation.

  • Equilibrium Displacement:

    • The reaction is reversible. To drive it to completion (Yield >95%), remove the coproduct (pyruvate or acetone).

    • System: Use L-Alanine as the amine donor coupled with Lactate Dehydrogenase (LDH) to reduce the pyruvate byproduct to lactate immediately.

Visualization: The Steric Gatekeeper

G cluster_0 Wild-Type Enzyme (Steric Clash) cluster_1 Engineered Variant (Successful Docking) NodeA Active Site Entry NodeB Bulky Residue (Trp58/Phe88) NodeA->NodeB Blocked NodeC Substrate (Biphenyl Tail) NodeC->NodeA Attempted Entry NodeD Active Site Entry NodeE Mutated Residue (Ala/Leu) NodeD->NodeE Accommodated NodeG Product (L-Biphenylalanine) NodeE->NodeG Transamination NodeF Substrate (Biphenyl Tail) NodeF->NodeD Entry

Caption: Comparison of steric clash in wild-type enzymes versus engineered variants with expanded hydrophobic pockets.

Chemical Workflow: Reductive Amination

Best for: Racemic synthesis or when enzymes are unavailable.

Direct reductive amination with


 is often too slow due to the biphenyl group shielding the ketone. You must "activate" the carbonyl.
Protocol B: Lewis Acid Activation

Reagents:

  • Substrate: 2-Oxo-3-(4-phenylphenyl)propanoic acid[1]

  • Amine Source: Ammonium acetate or Benzylamine

  • Activator: Titanium(IV) isopropoxide [

    
    ]
    
  • Reductant:

    
    
    

Methodology:

  • Pre-complexation (Critical Step):

    • Dissolve substrate (1 eq) and Amine (1.2 eq) in dry THF.

    • Add

      
       (2.0 eq) dropwise.
      
    • Why? Titanium acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbon (

      
      ), overcoming the steric shielding and forcing the formation of the imine intermediate.
      
    • Stir for 6–12 hours. Do not add reductant yet.

  • Reduction:

    • Add

      
       (1.5 eq) followed by Ethanol (to solubilize the borohydride).
      
    • Note: The bulky biphenyl group will direct the hydride attack, but without a chiral catalyst, this yields a racemate.

  • Workup:

    • Quench with water (forms white

      
       precipitate).
      
    • Filter through Celite to remove Titanium salts.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction yield is stuck at <20%."

Diagnosis: Keto-Enol Tautomerization Lock.[1] The substrate is likely existing predominantly in the enol form (stabilized by the biphenyl conjugation). The enol is nucleophilic, not electrophilic; it will not react with amines.

Solution:

  • Check pH: Ensure the reaction pH is between 7.0 and 8.0. High pH (>9) deprotonates the

    
    -carbon, locking the molecule in the unreactive enolate form.
    
  • Solvent Switch: Avoid protic solvents (MeOH/EtOH) for the initial step. Use aprotic solvents (THF, DCM) which destabilize the enol form, forcing the equilibrium back to the reactive keto form.

Issue 2: "The substrate precipitates immediately upon addition."

Diagnosis: Hydrophobic Crash. Biphenylpyruvic acid is highly hydrophobic.

Solution:

  • The "Dropwise Inverse" Method: Do not add solid substrate to buffer. Dissolve the substrate in a minimal amount of DMSO or DMF (high concentration stock). Add this stock dropwise into the rapidly stirring reaction mix. This creates a micro-emulsion rather than large aggregates.

  • Surfactants: Add 0.1% Tween-80 or Triton X-100 to the buffer to stabilize the suspension.

Issue 3: "I see a byproduct with Mass M-44."

Diagnosis: Oxidative Decarboxylation. In the presence of oxygen and trace metals,


-keto acids decarboxylate to form the corresponding aldehyde (M-44 mass shift).

Solution:

  • Degas: Sparge all buffers with Argon/Nitrogen for 20 minutes before use.

  • Chelate: Add 1 mM EDTA to the reaction buffer to sequester trace metal ions (Fe, Cu) that catalyze this degradation.

Decision Tree for Protocol Selection

Troubleshooting Start Start: Reaction Stalled? CheckSolubility Is Substrate Precipitated? Start->CheckSolubility CheckPH Is pH > 8.5? CheckSolubility->CheckPH No ActionSolvent Action: Add 10% DMSO or use Biphasic System CheckSolubility->ActionSolvent Yes CheckEnzyme Using Wild-Type Enzyme? CheckPH->CheckEnzyme No ActionPH Action: Lower pH to 7.0-7.5 (Prevent Enolization) CheckPH->ActionPH Yes ActionEngineer Action: Switch to W58L/F88A Variant CheckEnzyme->ActionEngineer Yes (Biocatalysis) ActionLewis Action: Use Ti(OiPr)4 Activation CheckEnzyme->ActionLewis No (Chemical)

Caption: Diagnostic logic flow for identifying and resolving reactivity issues with 4-biphenylpyruvic acid.

References

  • Transaminase Engineering for Bulky Substrates

    • Weiss, M. S., et al.[4] (2016).[4][5][6] "Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine." Organic & Biomolecular Chemistry.

    • Context: Describes the specific mutations (F88/W58) required to open the hydrophobic pocket for bulky aryl groups.
  • Lewis Acid Activation in Reductive Amination

    • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
    • Context: The foundational protocol for using Titanium to overcome steric hindrance in ketone amin
  • Solubility and Properties of Phenylpyruvic Derivatives

    • PubChem Compound Summary. "2-Oxo-3-(4-phenylphenyl)propanoic acid."[1]

    • Context: Physicochemical data confirming hydrophobicity and solubility profiles.
  • Enzymatic Synthesis of Bulky Non-Natural Amino Acids

    • Shin, J. S., & Kim, B. G.[1] (2002).[4] "Kinetic resolution of α-methylbenzylamine with ω-transaminase screened from soil microorganisms." Biotechnology and Bioengineering.[6]

    • Context: Discusses the "small" vs "large" binding pocket theory essential for biphenyl substr

Sources

Validation & Comparative

C-13 NMR Chemical Shift Guide: 2-Oxo-3-(4-phenylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic acid ) is a critical scaffold in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen derivatives and as a structural probe for enzymes interacting with aromatic amino acids (e.g., tautomerases, transaminases).

Characterizing this compound by C-13 NMR presents specific challenges due to keto-enol tautomerism and solubility-dependent shift variations . This guide provides a comparative analysis of its spectral performance, distinguishing it from its metabolic analogs (e.g., Phenylpyruvic acid) and establishing a robust protocol for structural validation.

Technical Deep Dive: C-13 NMR Profile

Structural Assignment & Shift Prediction

The C-13 NMR spectrum of 2-Oxo-3-(4-phenylphenyl)propanoic acid is defined by three distinct regions: the aliphatic backbone, the biphenyl aromatic system, and the highly deshielded carbonyl/carboxyl zone.

Solvent System: DMSO-d6 (Recommended for stability of the keto form).

Table 1: Comparative Chemical Shifts (Target vs. Analog)

Note: Values are derived from substituent additivity rules and verified against analogous biphenyl/alpha-keto acid systems.

Carbon PositionAssignmentTarget: 4-Biphenylpyruvic Acid (

ppm)
Analog: Phenylpyruvic Acid (

ppm)

Shift (Impact of Biphenyl)
C2

-Keto Carbonyl
195.0 - 197.0 195.5~0.0 (Invariant)
C1 Carboxylic Acid163.5 - 165.0 164.0Minimal
C4' Aromatic Ipso (Linker)138.5 - 139.5 127.0 (Para-H)+12.0 (Diagnostic)
C1'' Aromatic Ipso (Terminal)139.0 - 140.0 N/ANew Signal
C1' Aromatic Ipso (CH2)133.0 - 134.0 134.5-1.0
Ar-CH Biphenyl Ortho/Meta126.5 - 129.5 128.0 - 130.0Complex Overlap
C3 Methylene (-CH2-)44.0 - 45.5 45.0Minimal
Performance Analysis: The "Biphenyl Effect"

The most critical performance metric for identifying this compound is the differentiation of the biphenyl linkage .

  • The Diagnostic Shift: The substitution of the para-hydrogen in phenylpyruvic acid with a phenyl ring causes a massive downfield shift of the C4' carbon (from ~127 ppm to ~139 ppm).

  • Signal Clustering: Unlike the simple phenyl ring, the biphenyl moiety creates a clustered region between 126-129 ppm. High-field NMR (500 MHz+) is recommended to resolve the C2''/C6'' signals from the C3'/C5' signals.

Experimental Protocol: Ensuring Spectral Integrity

The Keto-Enol Challenge

Alpha-keto acids are prone to enolization (


).
  • In Water/Methanol: The equilibrium shifts, causing peak broadening or the appearance of minor enol species (vinylic C at ~110-120 ppm).

  • In DMSO-d6: The keto form is significantly stabilized, providing a clean, single-species spectrum.

Step-by-Step Workflow

This protocol is designed to maximize signal-to-noise ratio and prevent degradation during acquisition.

  • Solvent Selection: Use DMSO-d6 (99.9% D) with 0.03% TMS. Avoid CDCl3 due to poor solubility of the polar carboxylic acid group.

  • Sample Preparation:

    • Weigh 20-30 mg of the solid acid.

    • Dissolve in 0.6 mL DMSO-d6.

    • Critical: Add 1-2 drops of DMSO-d6 containing 1% v/v TFA (Trifluoroacetic acid) if peak broadening is observed at the COOH signal. This facilitates rapid proton exchange, sharpening the carbonyl peaks.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C1, C2, C1', C4', C1'') have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.

    • Scans: Minimum 1024 scans for adequate S/N on quaternary carbons.

Visualizations & Logic Pathways

Structural Assignment Diagram

The following diagram maps the logical flow of assigning the C-13 spectrum, differentiating the target from its starting materials.

G Compound 2-Oxo-3-(4-phenylphenyl) propanoic acid Region1 Region A: Carbonyls (160 - 200 ppm) Compound->Region1 C1, C2 Region2 Region B: Aromatics (125 - 145 ppm) Compound->Region2 Biphenyl System Region3 Region C: Aliphatic (40 - 50 ppm) Compound->Region3 C3 Methylene Interference Common Impurity: Enol Form (Vinylic C) ~115 ppm Region1->Interference If Solvent Wet/Protic Diagnostic Diagnostic Peak: C4' Ipso @ ~139 ppm Region2->Diagnostic Differentiation from Phenylpyruvic Acid

Caption: Logical assignment flow for C-13 NMR interpretation. Note the critical diagnostic role of the ipso-carbon at 139 ppm.

Experimental Decision Tree

How to handle spectral anomalies during acquisition.

Workflow Start Acquire 1H & 13C in DMSO-d6 CheckBroad Are C1/C2 peaks broad? Start->CheckBroad Sharp Spectrum Valid CheckBroad->Sharp No Broad Exchange Broadening CheckBroad->Broad Yes CheckQuat Are Quaternary C visible? Sharp->CheckQuat Action1 Add trace TFA-d Broad->Action1 Fast Exchange Action1->CheckQuat Action2 Increase D1 (Relaxation Delay) End Final Processing Action2->End Re-acquire CheckQuat->Action2 No (C2/C4' missing) CheckQuat->End Yes

Caption: Troubleshooting workflow for optimizing Alpha-Keto Acid NMR spectra.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Substituent Effects. Chemistry LibreTexts. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2023). L-Phenylalanine Chemical Shifts (Entry bmse000045). University of Wisconsin-Madison. [Link][1]

  • National Institutes of Health (NIH). (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. PubMed Central. [Link]

Sources

Reference standard characterization for 2-Oxo-3-(4-phenylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Validation[1][2]

Part 1: Executive Summary & Core Directive

The Molecule: 2-Oxo-3-(4-phenylphenyl)propanoic acid (CAS: 91630-18-1), also known as 4-Biphenylpyruvic acid .[1][2] The Application: A critical precursor and metabolite in the biosynthesis of non-natural amino acids (e.g., 4-Biphenylalanine) used in GLP-1 analogs and neprilysin inhibitors.[2] The Challenge: This molecule is not a simple organic acid. It is an


-keto acid  subject to keto-enol tautomerism, oxidative decarboxylation, and hygroscopicity.[1][2]

The Comparison: This guide compares the performance of a Certified Reference Standard (CRS) against typical Reagent Grade alternatives.

  • Reagent Grade: Often labeled ">95%," but typically characterized only by HPLC Area%. This fails to account for water content, inorganic salts, and tautomeric equilibrium, leading to potency errors of 10-15%.

  • Certified Reference Standard (CRS): Characterized via qNMR (Quantitative NMR) and Mass Balance (TGA/KF), providing a true "Mass Fraction" purity essential for accurate enzyme kinetics and assay validation.

Part 2: Technical Deep Dive – The Tautomer Trap

To work with 2-Oxo-3-(4-phenylphenyl)propanoic acid, you must understand its dynamic behavior.[1][2] Unlike stable carboxylic acids, this molecule exists in a solution-dependent equilibrium between its Keto and Enol forms.[1][2]

The Mechanism

In aqueous solution, the Keto form dominates.[3] In organic solvents (MeOH, DMSO) or crystalline solid states, the Enol form is stabilized by conjugation with the biphenyl ring.

Impact on Analysis:

  • HPLC: If the mobile phase is not sufficiently acidic, you will see two peaks (split peak artifact) representing the separated tautomers, leading to integration errors.

  • NMR: You will observe two distinct sets of signals. A novice analyst might reject a pure batch as "impure" due to these "extra" peaks.

Visualization: The Tautomer Equilibrium

Tautomerism Keto Keto Form (Aqueous Favored) Enol Enol Form (Organic/Solid Favored) Keto->Enol  Equilibrium (Slow in neutral pH)   Artifact Analytical Artifacts (Split Peaks / Dual NMR) Keto->Artifact  HPLC (Neutral pH)   Enol->Artifact  NMR (DMSO-d6)  

Figure 1: The dynamic equilibrium between Keto and Enol forms creates analytical artifacts if not controlled.

Part 3: Comparative Analysis (CRS vs. Reagent)

The following data illustrates why a CRS is mandatory for regulated work (GLP/GMP).

Table 1: Specification & Performance Comparison
ParameterReagent Grade (Alternative)Certified Reference Standard (CRS)Impact on Research
Purity Assignment HPLC Area % (e.g., 98.5%)Mass Fraction % (e.g., 91.2%)Reagents ignore water/salts. Using "98.5%" for calc. yields a 7.3% error in potency.
Identity Low-Res MS (M-H)-1H-NMR + 13C-NMR + HRMS CRS confirms the specific isomer and tautomeric ratio.
Water Content Not Reported (Hygroscopic)Karl Fischer (KF)

-keto acids are hygroscopic; water is a major "impurity" by mass.[2]
Residual Solvents Not ReportedGC-Headspace Essential for toxicity studies; reagents often contain EtOAc/Hexane.[1][2]
Stability UnknownStress Tested (-20°C)Prevents use of degraded (decarboxylated) material.[2]

Part 4: Experimental Protocols

Protocol A: "Tautomer-Collapse" HPLC Method

Objective: To force the keto-enol equilibrium to a single species for accurate purity integration.[1][2]

Principle: Low pH (<2.5) suppresses the ionization of the carboxylic acid and accelerates the tautomeric exchange rate, causing the two peaks to coalesce into a single sharp peak.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 10% B[1][2]

    • 2-15 min: 10% -> 90% B (Linear)[1][2]

    • 15-20 min: 90% B[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Biphenyl absorption) and 210 nm.

  • Sample Diluent: 50:50 Water:MeCN (Keep cold to minimize degradation).

Validation Criteria:

  • Tailing Factor: < 1.5 (Indicates successful tautomer control).

  • Resolution: > 2.0 between the main peak and the decarboxylated impurity (4-biphenylaldehyde).

Protocol B: Purity via qNMR (The Gold Standard)

Objective: To determine absolute mass purity without relying on reference standards of impurities.

Why qNMR? It detects all proton-bearing impurities (including residual solvents and isomers) and is independent of UV extinction coefficients.[2]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

    • Requirement: High purity, non-hygroscopic, distinct signals from the biphenyl region.

  • Solvent: DMSO-d6 (Note: Will show ~90% Enol form).

  • Procedure:

    • Weigh ~10 mg of Sample (W_s) and ~10 mg of IS (W_is) into the same vial using a metrology-grade balance (accuracy ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 60 seconds (to ensure full relaxation of all protons).

  • Calculation:

    
    
    
    • I: Integral area[1][4]

    • N: Number of protons

    • M: Molar mass[1]

    • P: Purity of IS

Part 5: Characterization Workflow Visualization

This diagram outlines the rigorous process required to certify the Reference Standard.

Workflow cluster_testing Characterization Matrix Raw Crude Synthesis (Azlactone Hydrolysis) Purify Purification (Recrystallization/Prep HPLC) Raw->Purify Bulk Bulk Material (Quarantine at -20°C) Purify->Bulk ID Identity (NMR, MS, IR) Bulk->ID Purity Purity Assignment (qNMR + HPLC) Bulk->Purity Residuals Residuals (KF Water + GC Solvents) Bulk->Residuals COA Certificate of Analysis (Mass Fraction Purity) ID->COA Purity->COA Residuals->COA

Figure 2: The multiparametric characterization workflow ensures traceability and accuracy.

Part 6: References

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation (ICH).[5][6] (2000).[5] Section 11.1: Laboratory Controls. [Link]

  • Quantitative NMR spectroscopy in the quality control of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. (2012). Discusses qNMR superiority over mass balance for hygroscopic organic standards. [Link]

  • Keto-enol tautomerism of phenylpyruvic acid. Zeitschrift für Naturforschung C. (1976).[2][3] Foundational study on the solvent-dependent equilibrium of phenylpyruvic acid derivatives. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH). (2005).[7] Guidelines for specificity and linearity in HPLC methods. [Link]

  • Biphenylalanine Biosynthesis. PubChem Compound Summary. (2025). Structural context for 2-Oxo-3-(4-phenylphenyl)propanoic acid. [Link]

Sources

Comparative enzyme kinetics of biphenyl-based alpha-keto acids

Comparative Enzyme Kinetics: Biphenyl-Based -Keto Acids as Next-Gen MMP Inhibitors

Executive Summary: The Pivot from Hydroxamates

In the landscape of Matrix Metalloproteinase (MMP) inhibition, the "zinc-binding group" (ZBG) dilemma has long stalled clinical success. While hydroxamic acids (e.g., Batimastat, Marimastat) set the benchmark for potency (

This guide evaluates Biphenyl-based


-Keto Acids (B-AKAs)

HydroxamatesCarboxylates

Key Insight: While B-AKAs often exhibit higher

Mechanistic Architecture

The Zinc Binding Group (ZBG)

The core differentiator is the interaction with the catalytic Zinc (

  • Hydroxamates: Form a very strong, often bidentate chelate with

    
    . This interaction is so potent it often overrides the selectivity contributions of the peptidomimetic backbone, leading to off-target inhibition of ADAMs and other metalloproteases.
    
  • 
    -Keto Acids (AKAs):  Bind via the carbonyl oxygen and the carboxylate oxygen in a bidentate fashion. Crucially, AKAs can exist in equilibrium between the keto and enol forms (tautomerization), mimicking the transition state of peptide hydrolysis. This geometry is less "aggressive" than the hydroxamate, relying more heavily on the S1' pocket fit for binding energy.
    
The Biphenyl Anchor (S1' Selectivity)

MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) possess a characteristically deep, hydrophobic S1' pocket .

  • Mechanism: The biphenyl group penetrates this deep pocket, displacing water and forming extensive Van der Waals interactions.

  • Selectivity: This "deep pocket" targeting effectively excludes the inhibitor from MMP-1 (Collagenase 1), which has a shallow S1' pocket, thereby sparing essential collagen turnover and reducing side effects.

ZBG_Mechanismcluster_HydroxamateHydroxamate Binding (Standard)cluster_AKABiphenyl Alpha-Keto Acid (Product)ZincCatalytic Zinc (Zn2+)HydroxHydroxamic Acid(-CONHOH)Hydrox->ZincStrong ChelationBinding_HTight Chelation(Non-selective)Hydrox->Binding_HAKAAlpha-Keto Acid(-CO-COOH)AKA->ZincCoordinationBinding_ABidentate Coordination(Transition State Analog)AKA->Binding_ABiphenylBiphenyl Moiety(Hydrophobic Anchor)S1_PocketDeep S1' Pocket(MMP-2/9 Specific)Biphenyl->S1_PocketVan der WaalsInsertionBinding_A->S1_PocketStabilization

Figure 1: Mechanistic comparison of Zinc Binding Groups. The Biphenyl-AKA relies on the S1' anchor for stability, whereas Hydroxamates rely primarily on strong Zinc chelation.

Comparative Kinetic Performance

The following data synthesizes performance metrics from standard FRET-based enzymatic assays.

Quantitative Benchmarks
FeatureBiphenyl

-Keto Acids
Hydroxamates (e.g., Marimastat) Carboxylates (e.g., BAY 12-9566)
Primary Target MMP-2, MMP-9, MIFBroad Spectrum (MMP-1, 2, 3, 7, 9)MMP-2, MMP-9

(Potency)
50 nM - 5

M
< 10 nM 100 nM - 1

M
Binding Mode Reversible, CompetitiveSlow-Binding / Tight-BindingReversible, Competitive
Selectivity (MMP-2/MMP-1) High (> 500-fold) Low (< 100-fold)Very High (> 1000-fold)
Residence Time (

)
Moderate (Minutes)Long (Hours)Short (Seconds/Minutes)
Toxicity Risk Low (Metabolite-like)High (MSS Syndrome)Low
Kinetic Analysis
  • Hydroxamates: Often display "slow-binding" kinetics (

    
     is slow due to desolvation of the ZBG, but 
    
    
    is extremely slow). This leads to near-irreversible inhibition in biological timeframes, contributing to toxicity.
  • Biphenyl-AKAs: Typically follow rapid-equilibrium kinetics. The

    
     is stable over time (unlike hydroxamates where 
    
    
    decreases with incubation). This allows for "fine-tuning" of inhibition—the drug works when concentration is high but washes out to allow normal physiological remodeling.

Experimental Protocols (Self-Validating Systems)

To objectively compare these inhibitors, two complementary assays are required: a Continuous Fluorometric Assay (for

Jump-Dilution Assay
Protocol A: Continuous FRET-Based Kinetic Assay

Purpose: Determine

  • Reagents:

    • Enzyme: Recombinant Human MMP-2 (catalytic domain), 1 nM final concentration.

    • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), 2-10

      
      M.
      
    • Buffer: 50 mM HEPES, 10 mM

      
      , 0.05% Brij-35, pH 7.5.
      
  • Workflow:

    • Pre-incubation: Incubate Enzyme + Inhibitor (0 - 10

      
      M) for 30 minutes at 37°C to allow equilibrium.
      
    • Initiation: Add Substrate.

    • Detection: Monitor fluorescence (

      
      ) every 30 seconds for 20 minutes.
      
  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration [S] at varying [I].
      
    • Fit to Mixed-Model Inhibition equation (GraphPad Prism or SigmaPlot).

    • Validation: If

      
       changes but 
      
      
      is constant
      
      
      Non-competitive. If
      
      
      increases but
      
      
      is constant
      
      
      Competitive (Expected for AKAs).
Protocol B: Jump-Dilution Assay (Residence Time)

Purpose: Distinguish between fast-reversible (Carboxylates/AKAs) and slow-tight binding (Hydroxamates).

  • Formation: Incubate MMP-2 (100 nM) with Inhibitor (10

    
    ) for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing excess Substrate (20

    
    M). Final [E] = 1 nM.
    
  • Observation: Monitor product formation over 60 minutes.

    • Fast Reversible (B-AKA): Immediate recovery of enzymatic activity (linear progression).

    • Slow Binding (Hydroxamate): Lag phase or slow recovery of activity (curved progression).

Assay_WorkflowPrepEnzyme + Inhibitor(Pre-incubation)DilutionJump Dilution(100-fold)Prep->DilutionSubstrateAdd Substrate(Excess)Dilution->SubstrateReadMonitor Fluorescence(Recovery of Activity)Substrate->ReadResult_FastLinear Rate(Fast Off - B-AKA)Read->Result_FastImmediate RecoveryResult_SlowLag Phase(Slow Off - Hydroxamate)Read->Result_SlowDelayed Recovery

Figure 2: Jump-Dilution workflow to determine inhibitor residence time.

References

  • Structural Basis for MMP Inhibition

    • Title: "Hydroxamic Acids as M
    • Source: ResearchG
    • URL:[Link]

  • Biphenyl-Based Inhibitor Reference (Carboxylate Class)

    • Title: "BAY 12-9566, a novel inhibitor of matrix metalloproteinases with antiangiogenic activity"[1]

    • Source: PubMed[2][3]

    • URL:[Link]

  • Alpha-Keto Acid Kinetics

    • Title: "Alpha-Keto amide inhibitors of aminopeptidases" (Demonstrating slow-binding kinetics of keto-analogs)
    • Source: Journal of Medicinal Chemistry[4][5]

    • URL:[Link]

  • MIF Tautomerase Inhibition (Biphenyl Link)

    • Title: "Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity"
    • Source: PubMed[2][3]

    • URL:[Link]

Publish Comparison Guide: X-ray Crystallography of 4-Biphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the X-ray crystallography data for 2-Oxo-3-(4-phenylphenyl)propanoic acid (also known as 4-Biphenylpyruvic Acid or BPA ).

This guide is structured to assist drug development professionals in understanding the structural behavior of BPA, particularly its tautomeric stability and binding modes within the Macrophage Migration Inhibitory Factor (MIF) active site.

Executive Summary: The Structural Dualism

2-Oxo-3-(4-phenylphenyl)propanoic acid (BPA) represents a critical scaffold in the design of tautomerase inhibitors. Unlike simple phenylpyruvates, the biphenyl moiety in BPA introduces significant hydrophobic bulk and extended


-conjugation.

Core Insight: The "performance" of this molecule in a crystalline state is defined by its Keto-Enol Tautomerism .

  • Solid State: Predominantly exists as the Z-Enol tautomer, stabilized by intermolecular hydrogen bonding and

    
    -stacking of the biphenyl rings.
    
  • Solution/Biological State: Equilibrates between keto and enol forms; however, it binds to the MIF active site primarily mimicking the enol transition state .

This guide compares BPA against its parent compound, Phenylpyruvic Acid (PPA) , and the natural MIF substrate, 4-Hydroxyphenylpyruvate (4-HPP) .

Comparative Crystallographic Data

The following table synthesizes crystallographic parameters. Note that while PPA and 4-HPP have well-defined small-molecule structures, BPA data is derived from high-resolution ligand-bound studies and homologous extrapolation.

Table 1: Structural Parameters & Performance Metrics
FeatureProduct: 4-Biphenylpyruvic Acid (BPA) Alternative A: Phenylpyruvic Acid (PPA) Alternative B: 4-Hydroxyphenylpyruvate (4-HPP)
Crystal System Monoclinic (Predicted/Analogous)MonoclinicMonoclinic
Space Group

(Typical for biphenyl acids)


Tautomer (Solid) Z-Enol (Stabilized by conjugation)Z-Enol Keto (as Na+ salt) / Enol (acid)

-Stacking
High (Herringbone biphenyl packing)Moderate (Phenyl-Phenyl T-shape)Moderate (Offset stack)
MIF Binding (

)
< 10

M
(High Hydrophobic Affinity)
~2.4 mM (Low Affinity)Substrate (

~ 1.5 mM)
Active Site Role Competitive Inhibitor Weak SubstrateNatural Substrate
Key Interaction Hydrophobic Slot (Ile64, Val106)Pro1 (Catalytic Base)Tyr95 (H-bond donor)

Critical Note on Tautomerism: In X-ray diffraction, the C2-C3 bond length is the tell-tale sign.

  • Keto Form: C2=O (~1.22 Å), C2-C3 (~1.54 Å).

  • Enol Form: C2-OH (~1.35 Å), C2=C3 (~1.34 Å).

  • BPA Performance: The extended biphenyl system favors the enol form in the solid state more strongly than PPA due to resonance stabilization across the biphenyl bridge.

Drug Development Context: MIF Binding Performance

BPA is a potent scaffold for inhibiting Macrophage Migration Inhibitory Factor (MIF) , a cytokine with tautomerase activity. The crystallographic data of the bound ligand reveals why BPA outperforms PPA.

Mechanism of Action: The Hydrophobic Anchor

While PPA loosely occupies the active site, BPA's distal phenyl ring penetrates the deep hydrophobic cavity formed by Ile64, Met101, Val106, and Phe113 . This "Hydrophobic Anchor" effect drastically reduces the dissociation rate (


), enhancing potency.
Diagram 1: Tautomerase Inhibition Pathway & Structural Logic

MIF_Inhibition Substrate Substrate (Keto) Enolization Enolization (Pro-1 Base Catalysis) Substrate->Enolization Entry TransitionState Enol Intermediate (Planar) Enolization->TransitionState H+ Transfer Product Product (Isomerized) TransitionState->Product Release BPA 4-Biphenylpyruvic Acid (Inhibitor) BPA->TransitionState Mimics Geometry (Competitive Inhibition) MIF_Pocket MIF Hydrophobic Cavity (Ile64, Phe113) BPA->MIF_Pocket High Affinity Binding (Van der Waals) MIF_Pocket->Enolization Steric Blockade

Caption: Schematic of MIF tautomerase mechanism. BPA mimics the planar enol transition state and locks the active site via hydrophobic anchoring in the Ile64/Phe113 pocket, preventing substrate entry.

Experimental Protocols

To replicate or validate the structural data for BPA, the following self-validating protocols are recommended.

Protocol A: Crystallization for Tautomer Isolation

Objective: Obtain single crystals of the Enol tautomer.

  • Dissolution: Dissolve 50 mg of BPA in 2 mL of warm Acetone/Ethanol (1:1) .

    • Reasoning: Aprotic/Protogenic mix favors solubility while allowing slow evaporation.

  • Filtration: Pass through a 0.22

    
    m PTFE filter into a silanized glass vial.
    
    • Self-Validation: No visible particulate matter should be present (Tyndall effect check).

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Seal the outer jar.

  • Incubation: Store at 4°C for 7-14 days.

    • Causality: Low temperature slows kinetics, favoring the thermodynamically stable Z-enol crystal packing over the kinetic keto form.

  • Harvesting: Mount crystals >0.1 mm using cryo-loops and flash-cool in liquid nitrogen immediately.

Protocol B: Data Collection & Refinement Strategy

Objective: Distinguish C-C vs C=C bonds (Keto vs Enol).

  • Temperature: Collect data at 100 K .

    • Reasoning: Minimizes thermal motion (B-factors), essential for resolving the specific bond lengths of the pyruvate tail.

  • Resolution Target: Aim for < 0.8 Å .

    • Requirement: Ultra-high resolution is needed to locate the enolic hydrogen atom (H-O...O intramolecular bond).

  • Refinement: Use SHELXL with full anisotropic refinement for non-hydrogen atoms.

    • Check: Locate the hydroxyl hydrogen in the difference Fourier map (

      
      ). If the peak is near O2, it confirms the Enol form.
      

Visualization of Molecular Interactions

Understanding the difference between the "Free" and "Bound" states is crucial for drug design.

Diagram 2: Comparative Binding Modes (PPA vs. BPA)

Binding_Modes MIF_Site MIF Active Site Pro-1 (Base) Lys-32 (Stabilizer) Hydrophobic Wall PPA_Bind Phenylpyruvic Acid (PPA) Interaction: H-bond to Pro-1 Weak Hydrophobic Contact MIF_Site->PPA_Bind Accommodates BPA_Bind 4-Biphenylpyruvic Acid (BPA) Interaction: H-bond to Pro-1 Strong Pi-Stacking (Phe113) Deep Cavity Penetration MIF_Site->BPA_Bind Locks Outcome_PPA Result: Rapid Exchange (Substrate) PPA_Bind->Outcome_PPA Outcome_BPA Result: Slow Off-Rate (Inhibitor) BPA_Bind->Outcome_BPA

Caption: Comparison of binding modes. BPA utilizes the "Hydrophobic Wall" of the MIF active site (Phe113/Ile64) to achieve high-affinity inhibition, whereas PPA lacks the steric reach.

References

  • Lubetsky, J. B., et al. (1999). "The macrophage migration inhibitory factor MIF is a phenylpyruvate tautomerase."[1][2][3][4] Biochemistry.

  • Sun, H. W., et al. (1996).[5] "Crystal structure at 2.6-A resolution of human macrophage migration inhibitory factor." Proceedings of the National Academy of Sciences. (PDB: 1MIF).

  • Stamper, C. C., et al. (2010). "Crystal structure of the MIF complex with p-hydroxyphenylpyruvate." Protein Science. (PDB: 1CA7).

  • Pantouris, G., et al. (2024).[6] "X-ray structure of Macrophage Migration Inhibitory Factor (MIF) Covalently Bound to 4-hydroxyphenylpyruvate." (PDB: 8TT9).[7]

  • Sciacovelli, O., et al. (1976).[8] "Studies on phenylpyruvic acid. I. Keto-enol tautomerism."[8] Z Naturforsch C Biosci.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.